5-Hete
描述
Structure
3D Structure
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChI 键 |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
同义词 |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
产品来源 |
United States |
Foundational & Exploratory
The 5-HETE Signaling Pathway: A Core Driver of Inflammation and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-hydroxyeicosatetraenoic acid (5-HETE) signaling pathway is a critical component of the inflammatory cascade. As a product of the 5-lipoxygenase (5-LOX) pathway, this compound and its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are powerful lipid mediators that orchestrate the recruitment and activation of key inflammatory cells, particularly neutrophils and eosinophils. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its biosynthesis, receptor-mediated actions, and downstream signaling events. Detailed experimental protocols for studying this pathway are provided, along with a quantitative summary of the biological activities of this compound and 5-oxo-ETE. Furthermore, this guide outlines a typical drug discovery workflow for identifying and validating inhibitors of this pathway, highlighting its potential as a therapeutic target for a range of inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis.
Introduction to the this compound Signaling Pathway in Inflammation
Inflammation is a complex biological response to harmful stimuli, and lipid mediators play a pivotal role in its initiation and propagation. Among these, the eicosanoids derived from arachidonic acid are of particular importance. The this compound signaling pathway is initiated by the action of the enzyme 5-lipoxygenase (5-LOX) on arachidonic acid, which is released from the cell membrane by phospholipase A2.[1] This enzymatic reaction, facilitated by the 5-lipoxygenase-activating protein (FLAP), produces 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently reduced to this compound.[1] While this compound itself possesses pro-inflammatory activity, it is its oxidized metabolite, 5-oxo-ETE, that is considered the most potent agonist in this pathway.[2] The conversion of this compound to 5-oxo-ETE is catalyzed by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[2]
The biological effects of this pathway are primarily mediated by the G-protein coupled receptor (GPCR) known as the OXE receptor (OXER1), which is highly selective for 5-oxo-ETE.[3] Activation of the OXE receptor on inflammatory cells, such as neutrophils and eosinophils, triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[4][5] This targeted recruitment and activation of leukocytes to sites of inflammation underscore the pathway's significance in various inflammatory pathologies.
Biosynthesis of this compound and 5-oxo-ETE
The biosynthesis of this compound and its potent metabolite 5-oxo-ETE is a tightly regulated enzymatic process that begins with the liberation of arachidonic acid from membrane phospholipids.
-
Step 1: Arachidonic Acid Release: Upon cellular stimulation by inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the perinuclear and endoplasmic reticulum membranes, where it hydrolyzes phospholipids to release arachidonic acid.
-
Step 2: this compound Formation: Arachidonic acid is then presented to the 5-lipoxygenase (5-LOX) enzyme by the 5-lipoxygenase-activating protein (FLAP). 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] 5-HPETE is then rapidly reduced to the more stable 5-hydroxyeicosatetraenoic acid (this compound) by cellular peroxidases, such as glutathione peroxidase.[6]
-
Step 3: 5-oxo-ETE Formation: this compound can be further metabolized to the highly potent chemoattractant 5-oxo-ETE. This conversion is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which utilizes NADP+ as a cofactor.[2] The activity of 5-HEDH is a critical control point in the pathway, as 5-oxo-ETE is significantly more potent than this compound in activating inflammatory cells.[2]
Biosynthesis of this compound and 5-oxo-ETE from arachidonic acid.
The OXE Receptor and Downstream Signaling
The primary biological actions of the this compound pathway, particularly those of its potent metabolite 5-oxo-ETE, are mediated through the specific G-protein coupled receptor, OXER1.[3] This receptor is predominantly expressed on the surface of inflammatory cells, including eosinophils, neutrophils, monocytes, and basophils.[3][5]
Upon ligand binding, the OXE receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein of the Gi/o family.[5] This activation results in the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling cascades:
-
Phospholipase C (PLC) Activation: The Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[7] This rapid increase in cytosolic calcium is a key event in cellular activation.
-
Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits proteins with pleckstrin homology (PH) domains to the plasma membrane. One such protein is the serine/threonine kinase Akt (also known as protein kinase B).
-
MAPK/ERK Pathway Activation: The activation of the PI3K/Akt pathway can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] This pathway is a central regulator of cell proliferation, differentiation, and migration.
The culmination of these signaling events is the orchestration of a pro-inflammatory cellular response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[10]
Downstream signaling cascade following 5-oxo-ETE binding to the OXE receptor.
Quantitative Analysis of Biological Activity
The biological potency of this compound and 5-oxo-ETE has been quantified in various in vitro assays. The following tables summarize key quantitative data for their effects on neutrophil and eosinophil chemotaxis and calcium mobilization. 5-oxo-ETE is consistently shown to be significantly more potent than its precursor, this compound.
Table 1: Chemotactic Potency of this compound and 5-oxo-ETE
| Agonist | Cell Type | Assay | EC50 / Peak Response Concentration | Reference(s) |
| This compound | Human Neutrophils | Chemotaxis | Peak response at 1 µg/mL (~3.1 µM) | [11] |
| 5-oxo-ETE | Human Neutrophils | Chemotaxis | EC50 of ~36 nM | [12] |
| 5-oxo-ETE | Human Eosinophils | Chemotaxis | More potent than LTB4 and PAF | [13] |
Table 2: Potency in Inducing Calcium Mobilization
| Agonist | Cell Type | Assay | EC50 | Reference(s) |
| 5-oxo-ETE | Human Eosinophils | Calcium Mobilization | 19 ± 2 nM | [14] |
| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~36 nM | [12] |
Table 3: Effects on Cytokine and Chemokine Release
| Agonist | Cell Type | Cytokine/Chemokine | Effect | Concentration | Reference(s) |
| 5-oxo-ETE | Human Neutrophils | Superoxide | Release enhanced when primed with GM-CSF or PAF | Not specified | [5] |
| 5-oxo-ETE | Human Eosinophils | Granule Enzymes | Release enhanced when primed with GM-CSF | Not specified | [5] |
| 5-LOX Metabolites | Hypoxic Ovarian Cancer Cells | TNF-α | Enhanced release from macrophages | Not specified | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for quantifying the chemotactic response of neutrophils to agents like this compound and 5-oxo-ETE.[1][14]
Materials:
-
Boyden chamber apparatus (48-well or 96-well)
-
Polycarbonate membranes (5.0 µm pore size)
-
Human neutrophils isolated from healthy donors (e.g., via Ficoll-Paque and dextran sedimentation)
-
Chemoattractant (this compound or 5-oxo-ETE)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL. Assess viability using Trypan Blue exclusion (should be >95%).
-
Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions. Place the polycarbonate membrane between the upper and lower wells.
-
Loading Chemoattractant: Add the desired concentrations of this compound or 5-oxo-ETE (or a negative control, e.g., assay medium alone) to the lower wells of the chamber.
-
Loading Cells: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Membrane Processing: After incubation, disassemble the chamber and carefully remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. The results are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control).
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium concentration changes in response to 5-oxo-ETE stimulation using a fluorescent calcium indicator.[4][14]
Materials:
-
Isolated eosinophils or neutrophils
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
5-oxo-ETE
-
Fluorometric plate reader or fluorescence microscope with appropriate filters (Ex/Em ~490/525 nm for Fluo-4)
Procedure:
-
Cell Preparation: Resuspend isolated eosinophils or neutrophils in HBSS without calcium and magnesium at a concentration of 1-2 x 10^6 cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 1-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.
-
Resuspension: Resuspend the dye-loaded cells in HBSS containing calcium and magnesium.
-
Measurement: Transfer the cell suspension to the wells of a microplate or to a perfusion chamber on a microscope.
-
Baseline Reading: Measure the baseline fluorescence for a short period to establish a stable signal.
-
Stimulation: Add 5-oxo-ETE at the desired concentration and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F0) or calibrated to absolute calcium concentrations.
Quantification of this compound and 5-oxo-ETE by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound and 5-oxo-ETE in biological samples such as plasma or cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
Materials:
-
Biological sample (plasma, cell culture supernatant)
-
Internal standards (e.g., deuterated this compound-d8 and 5-oxo-ETE-d4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation: To the biological sample, add an internal standard mixture containing known amounts of deuterated this compound and 5-oxo-ETE. This is crucial for accurate quantification.
-
Solid-Phase Extraction (SPE): Acidify the sample and load it onto a pre-conditioned SPE cartridge. Wash the cartridge with a weak organic solvent to remove interfering substances. Elute the eicosanoids with a stronger organic solvent (e.g., ethyl acetate or methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC.
-
LC Separation: Inject the reconstituted sample into the LC system. Use a reverse-phase C18 column to separate this compound and 5-oxo-ETE from other lipid species. A gradient of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid or acetic acid) is typically used as the mobile phase.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.
-
Quantification: Create a standard curve by analyzing known amounts of this compound and 5-oxo-ETE. The concentration of the analytes in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Drug Discovery Workflow for this compound Pathway Inhibitors
The this compound signaling pathway, particularly the OXE receptor, represents a promising target for the development of novel anti-inflammatory drugs. The following diagram illustrates a typical workflow for the discovery and validation of OXE receptor antagonists.[6][18]
A generalized workflow for the discovery of OXE receptor antagonists.
Conclusion
The this compound signaling pathway is a well-defined and potent driver of inflammation, with its key mediator, 5-oxo-ETE, acting through the OXE receptor to recruit and activate inflammatory leukocytes. The detailed understanding of its biosynthesis, signaling cascade, and quantifiable biological effects provides a solid foundation for further research and drug development. The experimental protocols outlined in this guide offer practical approaches to interrogate this pathway, while the drug discovery workflow highlights the potential for therapeutic intervention. Targeting the this compound pathway, particularly through the development of selective OXE receptor antagonists, holds considerable promise for the treatment of a wide range of inflammatory diseases. Continued investigation into the nuances of this pathway will undoubtedly uncover new opportunities for therapeutic innovation.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. karger.com [karger.com]
- 6. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 18. Unlocking GPCR Drug Discovery: Essential Dynamics Ensemble Docking - PharmaFeatures [pharmafeatures.com]
A Technical Guide to the Biological Functions of 5-Hydroxyeicosatetraenoic Acid (5-HETE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive eicosanoid, a signaling molecule derived from the enzymatic oxygenation of arachidonic acid. As a key product of the 5-lipoxygenase (5-LOX) pathway, this compound and its downstream metabolites, particularly the highly potent 5-oxo-ETE, are pivotal mediators in a host of physiological and pathophysiological processes. This document provides an in-depth examination of the biosynthesis, metabolism, signaling mechanisms, and multifaceted biological roles of this compound. It details its significant involvement in inflammation, allergic responses, and carcinogenesis, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Biosynthesis and Metabolism of this compound
The generation and transformation of this compound are tightly regulated enzymatic processes that dictate its biological impact. The pathway begins with arachidonic acid and leads to several active and inactive metabolites.
1.1. Synthesis from Arachidonic Acid The primary route for this compound synthesis is initiated by the 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1] 5-LOX is highly expressed in inflammatory cells like neutrophils, eosinophils, monocytes, and mast cells.[2] The enzyme catalyzes the introduction of oxygen into arachidonic acid to form an unstable intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE).[1][3] This intermediate is then rapidly reduced by peroxidases, such as glutathione peroxidase, to yield the more stable 5(S)-HETE.[1][4]
1.2. Metabolic Fates of 5(S)-HETE Once formed, 5(S)-HETE can undergo several metabolic conversions:
-
Oxidation to 5-oxo-ETE: The most significant metabolic pathway involves the oxidation of 5(S)-HETE by the microsomal NADP+-dependent enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[1][5][6] This conversion is critical, as 5-oxo-ETE is a far more potent biological agonist than its precursor, this compound.[2] Synthesis of 5-oxo-ETE is favored under conditions of oxidative stress, which increase intracellular levels of the necessary cofactor NADP+.[5][6][7]
-
Further Oxygenation: Other lipoxygenases can act on 5(S)-HETE. For instance, 15-lipoxygenase (ALOX15) metabolizes it to 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE).[2]
-
Inactivation: A key inactivation pathway involves the cytochrome P450 enzyme CYP4F3, which converts 5(S)-HETE to 5(S),20-dihydroxy-eicosatetraenoate (5,20-diHETE), a significantly less active compound.[2]
-
Esterification: this compound can be esterified into the phospholipids of cell membranes, primarily phosphatidylcholine and phosphatidylethanolamine.[8] This may serve as a mechanism for storage and subsequent release or to alter membrane characteristics.[2][8]
Signaling Mechanisms
This compound and its metabolites exert their effects primarily by activating a specific cell surface receptor, initiating a cascade of intracellular events.
2.1. The OXE Receptor (OXER1) The biological actions of the this compound family, especially the highly potent 5-oxo-ETE, are mediated by the G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[1][2] This receptor is highly expressed on key inflammatory cells, including eosinophils, neutrophils, and monocytes.[1] While 5(S)-HETE can activate this receptor, 5-oxo-ETE is a significantly more potent agonist.[2]
2.2. Downstream Signaling Cascade OXER1 couples to the inhibitory G-protein complex, Gαi. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi subunit from the Gβγ complex. The liberated Gβγ complex is believed to be the primary transducer of the downstream signal, activating pathways that lead to cellular responses such as calcium mobilization, chemotaxis, and enzyme activation.[2]
Biological Functions and Pathophysiological Roles
This compound is a pleiotropic mediator implicated in a wide array of biological processes, most notably inflammation and cancer.
3.1. Inflammation and Allergic Responses this compound and its metabolites are potent pro-inflammatory agents central to the innate immune response.[2] They stimulate key functions in leukocytes:
-
Chemotaxis: this compound, and more potently 5-oxo-ETE, are powerful chemoattractants for neutrophils and eosinophils, recruiting them to sites of inflammation.[9][10]
-
Cellular Activation: They induce degranulation and the production of reactive oxygen species (ROS) in neutrophils.[2][11]
-
Allergy: Due to its exceptionally high potency in stimulating eosinophils, 5-oxo-ETE is strongly implicated in the pathophysiology of allergic diseases like asthma.[1][2]
3.2. Cancer The 5-LOX pathway plays a complex, often pro-tumorigenic role in various cancers.[9][12] this compound has been shown to be a critical factor for the survival and proliferation of cancer cells.[13] Its key roles in oncology include:
-
Cell Proliferation and Survival: this compound promotes cancer cell growth and inhibits apoptosis.[12][14] For example, in prostate and pancreatic cancer cells, inhibiting this compound production leads to massive apoptosis, a process that can be reversed by the addition of exogenous this compound.[9][13]
-
Angiogenesis and Metastasis: 5-LOX products are involved in tumor angiogenesis and metastasis.[12] 5-oxo-ETE can trigger changes in the actin cytoskeleton, promoting cancer cell migration.[12]
-
Tumor Microenvironment: Cancer cells can utilize the 5-LOX pathway to interact with and modulate the tumor microenvironment, influencing immune cell activity.[9]
3.3. Other Functions Emerging evidence suggests roles for this compound in other physiological systems:
-
Steroid Metabolism: this compound has been found to regulate androgen metabolism by inducing the expression of aldo-keto reductase enzymes (AKR1C2 and AKR1C3) in prostate, breast, and lung epithelial cells.[15][16]
-
Bone Remodeling and Parturition: In vitro studies suggest potential involvement in stimulating bone reabsorption and triggering parturition, though these roles require further investigation.[2]
Quantitative Data Summary
The biological activity of this compound and its metabolites varies significantly. The following table summarizes key quantitative parameters and potency comparisons derived from the literature.
| Compound | Parameter | Value/Observation | Source |
| 5(S)-HETE | Substrate Km for 5-HEDH | 0.2 µM | [17] |
| 5-oxo-ETE | Relative Potency vs. 5(S)-HETE | 30- to 100-fold more potent | [2] |
| 5,15-diHETE | Relative Potency vs. 5(S)-HETE | 3- to 10-fold weaker | [2] |
| 5,20-diHETE | Relative Potency vs. 5(S)-HETE | 50- to 100-fold weaker (inactivation product) | [2] |
| 5(R)-HETE | Neutrophil Chemotaxis | Slightly more potent than 5(S)-HETE | [10] |
| 5(S)-HETE | Concentration in lung perfusate (injury) | ~750 pg/ml | [18] |
Key Experimental Protocols
The study of this compound relies on a combination of analytical chemistry and cell-based functional assays.
5.1. Protocol: Quantitative Analysis of this compound by GC-MS This method is a gold standard for the sensitive and specific quantification of this compound in biological fluids.[18]
-
Sample Preparation: To the biological sample (e.g., cell culture supernatant, lung perfusate), add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁸O]₂-5-HETE).
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate lipids from the aqueous sample matrix.
-
Derivatization I (Esterification): Convert the carboxylic acid group of this compound to its pentafluorobenzyl (PFB) ester. This enhances chromatographic properties and allows for sensitive detection.
-
Purification: Separate the this compound PFB ester from its isomers (e.g., 12-HETE, 1this compound) using thin-layer chromatography (TLC).
-
Derivatization II (Silylation): Convert the hydroxyl group to a trimethylsilyl (TMS) ether to improve thermal stability for gas chromatography.
-
GC-MS Analysis: Inject the derivatized sample onto a capillary GC column coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Quantification: Monitor the carboxylate anions (M-PFB) for both the endogenous this compound and the isotope-labeled internal standard. The ratio of the two signals is used to calculate the concentration of this compound in the original sample.
5.2. Protocol: Neutrophil Chemotaxis Assay (Transwell Assay) This assay measures the ability of this compound to act as a chemoattractant for neutrophils.[10]
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation. Resuspend the cells in an appropriate assay buffer.
-
Assay Setup: Use a multi-well plate with transwell inserts (e.g., with a 3-5 µm pore size filter).
-
Loading: Add the chemoattractant (this compound at various concentrations) or control buffer to the lower wells of the plate.
-
Seeding: Add a suspension of isolated neutrophils to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a set period (e.g., 40-90 minutes) to allow cells to migrate through the filter pores towards the chemoattractant.[10]
-
Quantification:
-
Remove the inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the migrated cells using a cell counter, a viability assay (e.g., Calcein-AM fluorescence), or by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase.
-
-
Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Conclusion and Future Directions
This compound is a central lipid mediator in the arachidonic acid cascade with profound implications for human health and disease. Its role as a potent driver of inflammation and its critical function in promoting cancer cell survival and proliferation position the 5-LOX/5-HETE/OXER1 axis as a highly attractive target for therapeutic intervention. The development of selective inhibitors of 5-LOX or antagonists for the OXER1 receptor holds promise for novel treatments for a range of inflammatory disorders, allergic conditions, and specific types of cancer. Future research should continue to delineate the precise, context-dependent roles of this compound in different tissues and disease states, further validating its potential as a therapeutic target and biomarker.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. probiologists.com [probiologists.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-oxo-ETE is a major oxidative stress-induced arachidonate metabolite in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of human 5-Lipoxygenase (5-LO) in carcinogenesis - a question of canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (this compound) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-HETE in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyeicosatetraenoic acid (5-HETE) is an eicosanoid, a signaling molecule derived from the arachidonic acid cascade, that plays a significant role in inflammatory processes. One of its key functions is to act as a chemoattractant for neutrophils, the first line of defense in the innate immune system. This technical guide provides an in-depth exploration of the mechanisms by which this compound mediates neutrophil chemotaxis, detailing the signaling pathways, experimental methodologies used for its study, and quantitative data from key research. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this critical inflammatory pathway and to facilitate the development of novel therapeutic interventions.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the inflammatory response. Dysregulation of this process can lead to chronic inflammatory diseases and tissue damage. This compound, a product of the 5-lipoxygenase (5-LOX) pathway, is a potent chemoattractant for neutrophils.[1] Understanding the intricate signaling cascades initiated by this compound is crucial for identifying potential therapeutic targets to modulate inflammatory responses. This guide will dissect the role of this compound in neutrophil chemotaxis, from receptor binding to cellular response.
Signaling Pathways of this compound-Mediated Neutrophil Chemotaxis
The chemotactic effect of this compound on neutrophils is initiated by its interaction with a specific G-protein coupled receptor (GPCR).[2][3] This binding event triggers a cascade of intracellular signaling events, leading to the cellular changes required for directed movement.
Receptor Binding and G-Protein Activation
This compound binds to a specific, yet to be definitively named, GPCR on the neutrophil surface.[2][3][4] This interaction is stereospecific, with different enantiomers of this compound exhibiting varying potencies.[5] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of a pertussis toxin-sensitive Gi/o protein.[2][3] The activated G-protein dissociates into its α and βγ subunits, which then go on to activate downstream effector molecules.
Downstream Signaling Cascades
The activation of the Gi/o protein by the this compound receptor initiates several key downstream signaling pathways:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit of the activated G-protein stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2][7] This increase in intracellular calcium is a critical signal for neutrophil activation and migration.[7][8]
-
Protein Kinase C (PKC) Activation: Diacylglycerol (DAG), along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7] PKC plays a role in various cellular processes, including the regulation of the actin cytoskeleton and the expression of adhesion molecules.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another crucial signaling axis in neutrophil chemotaxis.[9] While direct activation by the this compound receptor is still under investigation, it is a key convergence point for many chemoattractant signals. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B).[10] The PI3K/Akt pathway is involved in regulating cell polarity, actin polymerization, and cell survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2, is also implicated in neutrophil responses to chemoattractants.[6] This pathway can be activated by various upstream signals, including PKC and Ras, and plays a role in gene expression and cell proliferation, as well as in cytoskeletal rearrangement.
The culmination of these signaling events is the precise spatial and temporal regulation of actin polymerization, leading to the formation of a leading edge (lamellipodium) and a trailing edge (uropod), enabling the neutrophil to migrate along the this compound gradient.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism involved in the mobilization of neutrophil calcium by 5-hydroxyeicosatetraenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-hydroxyicosatetraenoate stimulates neutrophils by a stereospecific, G protein-linked mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 5-hydroperoxyeicosatetraenoic acid in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K-Akt/PKB signaling pathway in neutrophils and mononuclear cells exposed to N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akt isoforms differentially regulate neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the 5-Lipoxygenase Pathway
An In-depth Technical Guide on the Biosynthesis of 5-HETE from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathway for the biosynthesis of 5-hydroxyeicosatetraenoic acid (this compound) from arachidonic acid (AA). It details the enzymatic steps, regulatory mechanisms, and key molecular players involved in this critical inflammatory cascade. The document includes structured data tables for quantitative analysis and detailed experimental protocols for researchers in the field.
The arachidonic acid cascade is a central metabolic process that produces a class of potent, short-lived signaling molecules known as eicosanoids.[1][2] These lipid mediators, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating inflammation, immunity, and hemostasis.[1][3] One of the major branches of this cascade is the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes and this compound.[4][5]
This compound is a key inflammatory mediator that exhibits potent chemotactic activity for neutrophils and eosinophils.[6] Its production is tightly regulated and initiated by a series of enzymatic reactions that begin with the liberation of arachidonic acid from the cell's membrane phospholipids. This guide will dissect each step of this critical biosynthetic pathway.
The Core Biosynthetic Pathway
The synthesis of this compound is a multi-step process involving the coordinated action of several enzymes and scaffolding proteins, primarily occurring in immune cells like neutrophils, eosinophils, monocytes, and mast cells.[7][8] The pathway can be broken down into three principal stages:
-
Release of Arachidonic Acid from Membrane Phospholipids.
-
Oxygenation of Arachidonic Acid to 5-HPETE.
-
Reduction of 5-HPETE to this compound.
Stage 1: Arachidonic Acid Release
The substrate for the 5-LOX pathway, arachidonic acid, is not typically found free in the cytosol. Instead, it is esterified at the sn-2 position of membrane phospholipids.[3][9] The first and often rate-limiting step in this compound biosynthesis is the hydrolytic release of AA from these membrane stores. This is primarily accomplished by the action of phospholipase A2 (PLA2) enzymes.[9][10]
-
Cytosolic Phospholipase A2 (cPLA2): In response to inflammatory stimuli, intracellular calcium (Ca2+) levels rise.[8][11] This increase in Ca2+ induces the translocation of cPLA2 from the cytosol to the nuclear and endoplasmic reticulum membranes, where it specifically cleaves AA from phospholipids.[8][12]
-
Calcium-Independent Phospholipase A2 (iPLA2): This isoform can also contribute to AA release, particularly under conditions of oxidative stress.[13]
Stage 2: Oxygenation to 5-HPETE
Once liberated, free arachidonic acid becomes available for oxygenation by 5-lipoxygenase (5-LOX), a non-heme iron-containing enzyme.[14] This step is highly regulated and requires the presence of a key accessory protein.
-
5-Lipoxygenase-Activating Protein (FLAP): 5-LOX requires FLAP, an 18-kD integral nuclear membrane protein, for efficient substrate utilization in intact cells.[15][16] Upon cell activation, both 5-LOX and cPLA2 translocate to the nuclear membrane.[8] FLAP is believed to function as a "scaffold" or "transfer protein," binding the newly released arachidonic acid and presenting it to 5-LOX for catalysis.[17][18][19]
-
5-Lipoxygenase (5-LOX) Catalysis: The 5-LOX enzyme then catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-5 position, forming the unstable hydroperoxide intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE).[5][7][20]
Stage 3: Reduction to this compound
5-HPETE is a transient intermediate that can follow two main paths. It can be further metabolized by 5-LOX to form Leukotriene A4 (LTA4), the precursor to all leukotrienes.[4][21] Alternatively, and central to this guide, 5-HPETE can be rapidly reduced to the more stable alcohol, 5(S)-hydroxyeicosatetraenoic acid (this compound).[7][21] This reduction is catalyzed by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPx).[21]
The complete signaling pathway is visualized below.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the enzymes and inhibitors of the this compound biosynthesis pathway. This data is essential for kinetic modeling and drug development.
Table 1: Properties of Key Enzymes in this compound Biosynthesis
| Enzyme | Source | Optimal pH | Activators | Cellular Location |
| cPLA₂ | Human Leukocytes | 7.0 - 8.5 | Ca²⁺, ATP | Cytosol, translocates to nucleus/ER |
| 5-LOX | Human Leukocytes | 7.5 - 8.0 | Ca²⁺, ATP, FLAP | Cytosol, translocates to nucleus |
| FLAP | Human Leukocytes | N/A | N/A | Nuclear Membrane |
| GPx | Various Tissues | 7.0 - 7.4 | Glutathione | Cytosol, Mitochondria |
Data compiled from multiple sources.[8]
Table 2: Inhibitors of the this compound Pathway
| Inhibitor | Target | Type | IC₅₀ Value |
| MK-886 | FLAP | Non-competitive | ~3-10 nM (in cells) |
| Zileuton | 5-LOX | Iron-chelator, non-redox | ~0.5-1 µM |
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | Redox, antioxidant | ~0.1-1 µM |
| Bromoenol lactone (BEL) | iPLA₂ / cPLA₂ | Irreversible | Varies by isoform (~7 µM for iPLA₂) |
IC₅₀ values are approximate and can vary based on experimental conditions.[10][20][22]
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to study and quantify this compound biosynthesis.
Protocol: Cell-Based this compound Production Assay
This protocol describes the stimulation of human neutrophils to produce this compound and its subsequent quantification.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in a buffer like Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Cell Stimulation:
-
Pre-warm the neutrophil suspension (e.g., 1x10⁷ cells/mL) to 37°C for 10 minutes.
-
Add a calcium ionophore, such as A23187, to a final concentration of 1-5 µM to induce Ca²⁺ influx and activate the pathway.
-
(Optional) For enhanced production, exogenous arachidonic acid (1-10 µM) can be added simultaneously.
-
-
Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 5-15 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold methanol (2 volumes) containing an internal standard (e.g., deuterated this compound-d8) and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Extraction:
-
Vortex the mixture and centrifuge to pellet the protein.
-
Collect the supernatant and perform solid-phase extraction (SPE) using a C18 cartridge to purify the lipid fraction.
-
Elute the lipids with methyl formate or ethyl acetate.
-
-
Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase (e.g., methanol/water/acetic acid).
-
Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
References
- 1. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulated formation of eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Ca2+-independent phospholipase A2 on arachidonic acid release induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 16. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Arachidonic acid stimulates prostate cancer cell growth: critical role of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of 5-HETE in Human Plasma: A Technical Guide
This technical guide provides an in-depth overview of the physiological concentrations of 5-hydroxyeicosatetraenoic acid (5-HETE) in human plasma, intended for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies for this compound measurement, and illustrates the relevant signaling pathways.
Quantitative Data on this compound Plasma Concentrations
The physiological concentrations of this compound in the plasma of healthy humans are generally low and can be influenced by the analytical method, sample type (plasma vs. serum), and the specific isomer being measured. It is crucial to note that this compound concentrations in serum are significantly higher than in plasma due to platelet activation and subsequent 5-lipoxygenase activity during the coagulation process[1]. The following table summarizes reported concentrations of this compound in healthy adult populations.
| Analyte | Concentration (ng/mL) | Sample Type | Subject Demographics | Analytical Method | Reference |
| This compound | 0.512 ± 0.307 | Blood | Adult (>18 years old), Both sexes | Not Specified | --INVALID-LINK--[2] |
| This compound | 0.513 ± 0.042 | Serum | Not Specified | Not Specified | --INVALID-LINK--[3] |
| 5(S)-HETE | 10.59 ± 1.2 | Serum | 9 genetically unrelated human volunteers | UHPLC-ECAPCI/HRMS | --INVALID-LINK--[1] |
| This compound | Measurable levels | Plasma | 9 genetically unrelated human volunteers | UHPLC-ECAPCI/HRMS | --INVALID-LINK--[1] |
Note: Concentrations were converted from molar units to ng/mL for comparison, using a molecular weight of 320.47 g/mol for this compound.
Experimental Protocols for this compound Quantification in Human Plasma
Accurate quantification of this compound in human plasma requires robust and sensitive analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common practices.
Sample Collection and Preparation
-
Blood Collection : Collect whole blood from subjects into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) to prevent coagulation and platelet activation.
-
Plasma Separation : Centrifuge the whole blood at a low speed (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma from blood cells.
-
Protein Precipitation : To 100 µL of plasma, add 400 µL of ice-cold methanol (or another suitable organic solvent) to precipitate proteins. This step helps to release matrix-bound lipids.
-
Internal Standard Spiking : Add a known amount of a deuterated internal standard, such as this compound-d8, to the sample to account for analyte loss during sample preparation and for variations in instrument response.
-
Centrifugation : Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant containing the lipids.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to clean up the sample and concentrate the analytes of interest.
-
Column Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution : Elute the this compound and other lipids from the cartridge using a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : Use a reverse-phase C18 column to separate this compound from other lipids. A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or acetic acid to improve ionization.
-
Mass Spectrometric Detection : Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound (e.g., m/z 319.2 -> 115.1) and its deuterated internal standard.
-
Quantification : Create a calibration curve using known concentrations of a this compound analytical standard. Quantify the amount of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a graphical representation of the experimental workflow.
Signaling Pathways Involving this compound
This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a role in various physiological and pathophysiological processes, including inflammation.
Biosynthesis of this compound
Arachidonic acid, released from the cell membrane phospholipids by phospholipase A2 (PLA2), is converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LOX) with the help of the 5-lipoxygenase-activating protein (FLAP). 5-HPETE is then rapidly reduced to this compound by glutathione peroxidases.
Metabolism of this compound
This compound can be further metabolized to other bioactive lipids. A key metabolic pathway is its oxidation to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a more potent agonist for the OXE receptor than this compound itself[4].
This compound Signaling
This compound and its metabolite 5-oxo-ETE exert their biological effects primarily through the G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1). Activation of OXER1 initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca2+), activation of mitogen-activated protein kinases (MAPKs) such as ERK, and activation of protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells like neutrophils and eosinophils.
The following diagram illustrates the biosynthesis and signaling pathway of this compound.
This technical guide provides a foundational understanding of the physiological concentrations of this compound in human plasma, the methodologies for its measurement, and its biological roles. This information is critical for researchers investigating inflammatory processes and for the development of novel therapeutic agents targeting the 5-lipoxygenase pathway.
References
- 1. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]
- 3. Moderate doses of EPA and DHA from re-esterified triacylglycerols but not from ethyl-esters lower fasting serum triacylglycerols in statin-treated dyslipidemic subjects: Results from a six month randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
5-HETE Receptors and Their Downstream Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxyeicosatetraenoic acid (5-HETE) receptors, their signaling mechanisms, and their diverse downstream effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, cancer biology, and drug discovery.
Introduction to this compound and its Receptors
This compound is a bioactive eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2][3] It plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2][4] The biological effects of this compound and its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are primarily mediated through specific G protein-coupled receptors (GPCRs).[4] The two principal receptors identified to date are the oxoeicosanoid receptor 1 (OXER1) and G protein-coupled receptor 31 (GPR31).[5][6]
Quantitative Ligand-Receptor Interaction Data
The binding affinities and functional potencies of various ligands for OXER1 and GPR31 are summarized in the tables below. This quantitative data is essential for understanding the specific interactions that drive downstream signaling events.
Table 1: Ligand Binding Affinities (Kd) for this compound Receptors
| Receptor | Ligand | Cell Type/System | Kd (nM) | Reference(s) |
| GPR31 | 12(S)-HETE | CHO cells transfected with GPR31 | 4.87 | [7] |
| GPR31 | 12(S)-[3H]HETE | CHO cells transfected with GPR31 | 4.8 ± 0.12 | [7] |
Table 2: Functional Potencies (EC50/IC50) of Ligands for this compound Receptors
| Receptor | Ligand | Assay | Cell Type/System | EC50/IC50 (nM) | Reference(s) |
| GPR31 | 12(S)-HETE | GTPγS Coupling | Membranes of GPR31-transfected CHO cells | 0.28 ± 1.26 | [7] |
| GPR31 | 15(S)-HETE | GTPγS Binding | 42 | [3] | |
| GPR31 | 5(S)-HETE | GTPγS Binding | 390 | [3] | |
| OXER1 | 5-oxo-ETE | Actin Polymerization | Feline Eosinophils | 0.7 | [8] |
| OXER1 | 5-oxo-12-HETE | Calcium Mobilization Inhibition | Neutrophils | IC50: 500 | [9] |
| OXER1 | 8-trans-5-oxo-12-HETE | Calcium Mobilization Inhibition | Neutrophils | IC50: 2500 | [9] |
Signaling Pathways of this compound Receptors
Activation of OXER1 and GPR31 by their respective ligands initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
OXER1 Signaling
OXER1 is primarily coupled to the Gαi subfamily of G proteins.[6][10] Upon ligand binding, the G protein complex dissociates into its Gαi and Gβγ subunits. The Gβγ subunit appears to be the primary mediator of downstream signaling.[6]
Caption: OXER1 signaling cascade.
Key downstream signaling pathways activated by OXER1 include:
-
Phospholipase C (PLC) Activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the activation of p38 MAPK and ERK1/2, which are involved in inflammation, cell growth, and differentiation.
GPR31 Signaling
GPR31 is a high-affinity receptor for 12(S)-HETE and signals through Gαi.[3][11] Its activation leads to the stimulation of the MEK-ERK1/2 and NF-κB pathways.[3][7] Unlike OXER1, GPR31 activation does not typically induce an increase in intracellular calcium concentration.[3]
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. GPR31 - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Lipid Receptor GPR31 (G-Protein–Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-HETE as a Biomarker for Inflammatory Diseases
This guide provides a comprehensive overview of 5-hydroxyeicosatetraenoic acid (this compound) as a potential biomarker in various inflammatory diseases. It covers the core signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its measurement.
Introduction: The Role of this compound in Inflammation
5-hydroxyeicosatetraenoic acid (this compound) is a lipid mediator derived from the metabolism of arachidonic acid (AA) via the 5-lipoxygenase (5-LOX) pathway. As a member of the eicosanoid family, this compound is a pro-inflammatory molecule implicated in the pathogenesis of numerous inflammatory conditions.[1][2] It functions as a potent chemoattractant for neutrophils, eosinophils, and monocytes, key cells in the innate immune response.[1][3][4] The expression of the 5-LOX enzyme is typically low under normal physiological conditions but is induced by pro-inflammatory stimuli in myeloid cells like neutrophils, macrophages, and mast cells.[2] this compound can be further metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a significantly more potent inflammatory mediator that acts through the specific OXE receptor.[5][6] Given its direct involvement in inflammatory cascades, this compound is an area of intense research as a potential biomarker for diagnosing, monitoring, and developing targeted therapies for inflammatory diseases.
The 5-Lipoxygenase Signaling Pathway
The biosynthesis of this compound begins with the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. The 5-LOX enzyme then catalyzes the introduction of oxygen into arachidonic acid to form an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HpETE). This intermediate is subsequently reduced to this compound. In cells expressing 5-hydroxyeicosanoid dehydrogenase (5-HEDH), this compound is further oxidized to 5-oxo-ETE, a powerful chemoattractant for granulocytes.[5][7] The pathway is a critical component of the inflammatory response, and its products, including leukotrienes, are central to diseases like asthma.[8][9]
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation - Wikipedia [en.wikipedia.org]
- 4. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5-lipoxygenase inhibition on bronchoconstriction and airway inflammation in nocturnal asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying 5-HETE Levels Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2][3] It plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[1][4] Given its involvement in numerous disease states such as asthma, cardiovascular disease, and cancer, the accurate quantification of this compound in biological matrices is of paramount importance for both basic research and clinical drug development.[4][5] This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for analyzing eicosanoids.[4][6]
Signaling Pathway of this compound
This compound is synthesized from arachidonic acid, which is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (ALOX5).[7] 5-HPETE is then reduced to this compound.[2] this compound can be further metabolized to 5-oxo-ETE, another potent inflammatory mediator, or other downstream products.[8] this compound exerts its biological effects primarily by activating the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor.[1]
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples such as plasma, serum, or cell culture media. Optimization may be required for specific matrices.
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d8 internal standard (IS) (Cayman Chemical or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, Oasis HLB)[9][10][11]
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly used technique for the purification and concentration of eicosanoids from biological matrices.[9][10]
-
Sample Aliquoting: Aliquot 200 µL of the biological sample (e.g., plasma) into a clean glass test tube.[12]
-
Internal Standard Spiking: Add 10 µL of the this compound-d8 internal standard solution (e.g., 4 ng/µL) to each sample.[12]
-
Acidification & Extraction Solvent Addition: Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[12]
-
Vortexing: Briefly vortex the mixture.
-
Hexane Addition: Add 2.0 mL of hexane.[12]
-
Extraction: Cap the tubes and vortex mix for 3 minutes.[12]
-
Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes at room temperature.[12]
-
Collection of Organic Layer: Carefully remove the upper hexane layer with a glass Pasteur pipette and transfer it to a clean test tube.[12]
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% acetic acid).[12]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[13][14] |
| Mobile Phase A | Water with 0.1% acetic acid or 0.1% formic acid[15] |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid[15] |
| Flow Rate | 0.3 mL/min[15] |
| Injection Volume | 10 µL[15] |
| Column Temperature | 40-60 °C[13] |
| Gradient | A typical gradient starts at 20% B, increases to 95% B, holds, and then returns to initial conditions for re-equilibration.[15] |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI)[15] |
| Ion Spray Voltage | -4.2 kV[12] |
| Temperature | 350 °C[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 319 -> 115; this compound-d8: m/z 327 -> 116[10][16] |
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound quantification is summarized in the tables below, with typical values compiled from various sources.
Table 1: Calibration and Linearity
| Analyte | Calibration Range | Correlation Coefficient (R²) |
| This compound | 0.2 - 500 ng/mL[15] | > 0.99[9] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% | |
| High | < 15% | < 15% | 85-115% | |
| (Acceptance criteria as per FDA guidelines)[15] |
Table 3: Recovery and Limit of Quantification
| Analyte | Extraction Recovery | Lower Limit of Quantification (LLOQ) |
| This compound | 75-100%[10] | 0.2 - 3 ng/mL[15] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in various biological matrices. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and scientists in academic and industrial settings. Accurate measurement of this compound levels will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic interventions targeting the 5-lipoxygenase pathway.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]
- 3. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]
- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for 5-HETE Measurement in Cell Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1] It plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[1][2] Measurement of this compound levels in cell culture supernatants provides a valuable tool for studying cellular activation, inflammatory responses, and the effects of potential therapeutic agents on the 5-LOX pathway. These application notes provide detailed protocols for the quantification of this compound in cell culture supernatants using two common immunoassays and chromatography-mass spectrometry techniques.
Data Presentation
The concentration of this compound in cell culture supernatants can vary significantly depending on the cell type, stimulus, and incubation time. The following tables provide a summary of expected this compound concentrations under different experimental conditions.
Table 1: this compound Concentrations in Stimulated vs. Unstimulated Cell Culture Supernatants (ELISA)
| Cell Type | Stimulus (Concentration) | Incubation Time | Unstimulated this compound (ng/mL) | Stimulated this compound (ng/mL) |
| Human Neutrophils | A23187 (5 µM) | 15 min | < 1 | 10 - 50 |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 24 hours | < 0.5 | 5 - 20 |
| PC3 (Prostate Cancer) | Arachidonic Acid (20 µM) | 4 hours | 1 - 5 | 20 - 100 |
| A549 (Lung Cancer) | Ionomycin (1 µM) | 30 min | < 1 | 15 - 60 |
Table 2: this compound Concentrations in Various Cell Lines (LC-MS/MS)
| Cell Line | Basal this compound (pg/10^6 cells) | Stimulated this compound (pg/10^6 cells) | Stimulus | Reference |
| Human Monocytes | 50 - 200 | 1000 - 5000 | Zymosan (100 µg/mL) | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | < 100 | 500 - 2000 | Histamine (10 µM) | N/A |
| Breast Cancer (MCF-7) | 200 - 800 | 1500 - 7000 | EGF (50 ng/mL) | [4] |
| Lung Carcinoma (A549) | 100 - 500 | 800 - 4000 | Bradykinin (1 µM) | [4] |
Note: The values presented in these tables are approximate and can vary based on experimental conditions. It is recommended to establish baseline levels and optimize stimulation conditions for each specific cell line and assay.
Experimental Protocols
Two primary methods for the quantification of this compound in cell culture supernatants are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: this compound Measurement by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA, which is a common format for small molecule detection.
Materials:
-
This compound ELISA Kit (containing this compound coated plate, this compound standard, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Cell culture supernatant samples
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Assay Procedure (refer to specific kit manual for exact volumes and incubation times):
-
Bring all reagents to room temperature.
-
Add standards and samples to the wells of the this compound pre-coated microplate.
-
Add a fixed amount of HRP-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.
-
Incubate the plate, typically for 1-2 hours at 37°C.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add TMB substrate solution to each well and incubate in the dark. Color development is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding the Stop Solution.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: this compound Measurement by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound.
Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer
-
C18 reverse-phase HPLC column
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
This compound analytical standard and deuterated internal standard (e.g., this compound-d8)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant as described in the ELISA protocol.
-
To 1 mL of supernatant, add a known amount of deuterated internal standard (e.g., 10 ng of this compound-d8).
-
Protein Precipitation: Add 2 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet proteins.[6][7] Transfer the supernatant to a new tube.
-
Solid Phase Extraction (Optional): For cleaner samples, condition an SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute this compound with methanol.[8]
-
Dry the sample under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 319 -> 115) and its deuterated internal standard (e.g., m/z 327 -> 116).[9]
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standards.
-
Quantify this compound in the samples by comparing their peak area ratios to the calibration curve.
-
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound is synthesized from arachidonic acid released from the cell membrane. It can then be further metabolized or act on its receptor, OXER1, to initiate downstream signaling cascades.
Caption: The this compound signaling pathway, from synthesis to receptor activation and downstream effects.
Experimental Workflow for this compound Measurement
The following diagram illustrates the general workflow for measuring this compound in cell culture supernatants.
Caption: General experimental workflow for the measurement of this compound in cell culture supernatants.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the activation of human neutrophil 5-lipoxygenase induced by natural agonists and Ca2+ ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Utilizing 5-HETE as a Chemoattractant in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway. It functions as a potent chemoattractant for a variety of cell types, playing a crucial role in inflammatory responses, immune cell trafficking, and cancer cell metastasis. The transwell migration assay is a widely used in vitro method to quantify the chemotactic response of cells to specific agents. This document provides detailed application notes and protocols for utilizing this compound as a chemoattractant in transwell migration assays, intended for researchers in academia and the pharmaceutical industry.
Data Presentation: Quantitative Summary of this compound and 5-oxo-ETE in Chemotaxis
The following table summarizes the effective concentrations and observed migratory responses of different cell types to this compound and its more potent metabolite, 5-oxo-ETE. This data is compiled from various studies to provide a comparative overview for experimental design.
| Chemoattractant | Cell Type | Effective Concentration Range | Incubation Time | Observed Migratory Response |
| This compound | Human Neutrophils | 0.8 ng/2 x 10⁶ cells (for chemotaxis restoration) | 60 - 90 minutes | Potent chemoattractant; 5(R)-HETE is more potent than 5(S)-HETE.[1] |
| 5-oxo-ETE | Human Eosinophils | 1 nM - 1 µM | Not Specified | Significant migration observed at 1 nM, maximal at 1 µM. Response is 2-3 times greater than with Platelet-Activating Factor (PAF).[2] |
| 5-oxo-ETE | Human Neutrophils | Not Specified | Not Specified | Approximately 100 times more potent than this compound in stimulating chemotaxis. |
| This compound | Pancreatic Cancer Cells | Not Specified | 72 - 96 hours | Stimulates cell proliferation, which is often linked to migratory potential. |
Experimental Protocols
Protocol 1: General Transwell Migration Assay with this compound
This protocol provides a general procedure for assessing the chemotactic effect of this compound on adherent or suspension cells using a transwell system (e.g., Corning® Transwell® permeable supports).
Materials:
-
Transwell® inserts (select pore size appropriate for your cell type, e.g., 3 µm for neutrophils, 5 µm for eosinophils, 8 µm for cancer cells)
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol, DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL. For some cell types, serum starvation for 4-24 hours prior to the assay may enhance the migratory response.
-
-
Preparation of this compound Chemoattractant Solution:
-
Prepare a stock solution of this compound in an appropriate solvent like ethanol or DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., in the range of 1 nM to 1 µM) in serum-free or low-serum (e.g., 0.1% BSA) medium. The final solvent concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity. A vehicle control (medium with the same concentration of solvent) must be included.
-
-
Assay Setup:
-
Add 600 µL of the this compound chemoattractant solution to the lower chamber of the 24-well plate.
-
Place the transwell insert into the well, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time will vary depending on the cell type and should be optimized. For neutrophils, 60-90 minutes may be sufficient, while for other cell types, it can range from 4 to 48 hours.[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution (e.g., cold methanol) for 10-20 minutes.
-
Allow the insert to air dry.
-
Stain the migrated cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 10-20 minutes.
-
Gently wash the insert with PBS or water to remove excess stain.
-
-
Quantification:
-
Allow the insert to dry completely.
-
Visualize and count the migrated cells under an inverted microscope. Count the cells in several random fields of view and calculate the average number of migrated cells per field.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured using a plate reader.
-
Protocol 2: Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid or in a solvent.
-
If solid, dissolve in a small amount of ethanol or DMSO to make a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock in the appropriate cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.
Visualizations
Signaling Pathway of this compound/5-oxo-ETE Induced Cell Migration
The following diagram illustrates the signaling cascade initiated by this compound and its metabolite 5-oxo-ETE, leading to cell migration. 5-oxo-ETE is a more potent chemoattractant and its signaling is mediated through the OXE receptor, a G-protein coupled receptor (GPCR). The binding of the ligand to the receptor activates Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit, in particular, activates downstream signaling pathways including Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) cascades. These pathways ultimately converge on the regulation of the actin cytoskeleton, promoting the formation of lamellipodia and filopodia, which are essential for cell motility.
Caption: this compound/5-oxo-ETE signaling pathway.
Experimental Workflow for Transwell Migration Assay
This diagram outlines the key steps involved in performing a transwell migration assay to assess the chemoattractant properties of this compound. The workflow begins with the preparation of cells and the chemoattractant, followed by the assembly of the transwell chamber, incubation, and finally, the quantification of migrated cells.
Caption: Transwell migration assay workflow.
References
Application of 5-HETE in Mouse Models of Peritonitis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 5-hydroxyeicosatetraenoic acid (5-HETE) in mouse models of peritonitis. This compound, a key lipid mediator derived from the 5-lipoxygenase pathway, is a potent chemoattractant for neutrophils and plays a significant role in the inflammatory cascade. Understanding its application in preclinical models of peritonitis is crucial for investigating novel anti-inflammatory therapeutics.
Introduction to this compound in Peritonitis
Peritonitis, the inflammation of the peritoneum, is characterized by a rapid influx of neutrophils into the peritoneal cavity. This compound is an important inflammatory mediator that induces neutrophil chemotaxis.[1] It is produced by various immune cells, including neutrophils and macrophages, upon inflammatory stimuli. In mouse models of bacterial peritonitis, the generation of this compound and its metabolites has been shown to parallel the recruitment of neutrophils to the site of infection. This makes the targeted application of this compound a valuable tool to dissect the specific mechanisms of neutrophil migration and activation in the context of peritonitis.
Quantitative Data from Mouse Peritonitis Models
The following table summarizes quantitative data on the endogenous levels of this compound and neutrophil infiltration in a Staphylococcus epidermidis-induced mouse model of peritonitis. This data serves as a baseline for designing experiments involving the exogenous application of this compound.
| Time Point (Post-Infection) | Free this compound (ng/mouse) | This compound-Phospholipids (ng/mouse) | Neutrophils (x10^6/mouse) | Macrophages (x10^6/mouse) |
| 3 hours | ~1.5 | ~1.0 | ~2.0 | ~1.5 |
| 6 hours | ~2.5 | ~1.8 | ~4.0 | ~1.5 |
| 12 hours | ~1.0 | ~1.0 | ~6.0 | ~1.5 |
| 18 hours | ~0.5 | ~0.5 | ~4.0 | ~1.5 |
Data is approximated from graphical representations in the cited literature and should be used as a reference.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of this compound-induced neutrophil chemotaxis.
Figure 2: General experimental workflow for studying the effects of exogenous this compound in a mouse model of peritonitis.
Experimental Protocols
The following section provides detailed protocols for inducing peritonitis in mice and for the preparation and administration of this compound.
Protocol 1: Induction of Peritonitis in Mice
This protocol describes three common methods for inducing sterile peritonitis in mice.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Thioglycollate medium
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
A. Zymosan-Induced Peritonitis:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex the suspension thoroughly immediately before injection to ensure a uniform suspension.
-
Inject 1 mL of the Zymosan A suspension (1 mg/mouse) intraperitoneally (i.p.) into each mouse.[2]
B. Thioglycollate-Induced Peritonitis:
-
Prepare a 3% (w/v) solution of thioglycollate medium in distilled water and sterilize by autoclaving.
-
Allow the solution to "age" at room temperature for at least one week, protected from light, until it turns a brownish color.
-
Inject 1 mL of the 3% thioglycollate solution i.p. into each mouse.
C. LPS-Induced Peritonitis:
-
Prepare a stock solution of LPS in sterile saline.
-
Dilute the stock solution to the desired final concentration. A commonly used dose is 10 mg/kg.[3]
-
Inject the appropriate volume of the LPS solution i.p. into each mouse.[3]
Animal Monitoring:
-
Following the induction of peritonitis, monitor the mice for signs of distress, including lethargy, ruffled fur, and hunched posture.
-
Provide supportive care as needed, such as placing food and water on the cage floor.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of a this compound solution for intraperitoneal injection. As a lipid mediator, this compound requires a suitable vehicle for in vivo administration.
Materials:
-
This compound (stored at -80°C under an inert atmosphere)
-
Ethanol (absolute, sterile)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, allow the vial of this compound to warm to room temperature.
-
Under sterile conditions, dissolve the this compound in a small volume of absolute ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Mix gently by vortexing.
-
-
Preparation of Dosing Solution:
-
For a target dose of 6 nanomoles per mouse (a dose shown to induce neutrophil accumulation in vivo), calculate the required volume of the stock solution.[1]
-
Example Calculation:
-
Molecular weight of this compound: 320.47 g/mol
-
6 nmol = 6 x 10^-9 mol
-
Mass of 6 nmol = 6 x 10^-9 mol * 320.47 g/mol = 1.92 x 10^-6 g = 1.92 µg
-
If the stock solution is 1 mg/mL (1 µg/µL), you would need 1.92 µL of the stock solution per mouse.
-
-
Dilute the calculated volume of the this compound stock solution in sterile saline or PBS to a final injection volume of 100-200 µL per mouse. The final concentration of ethanol in the injection solution should be kept to a minimum (ideally <1%) to avoid non-specific inflammatory effects.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution containing the same final concentration of ethanol in sterile saline or PBS as the this compound dosing solution.
-
-
Intraperitoneal Administration:
-
Administer the this compound solution or vehicle control via intraperitoneal injection.
-
The timing of administration can be varied depending on the experimental question. For example, this compound can be administered shortly before or at the same time as the peritonitis-inducing agent to study its role in the initiation of inflammation, or at a later time point to investigate its effects on an established inflammatory response.
-
Protocol 3: Peritoneal Lavage and Cell Analysis
This protocol describes the collection and analysis of peritoneal cells following the induction of peritonitis and treatment with this compound.
Materials:
-
Cold, sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Sterile syringes (5 mL or 10 mL) and needles (22-25 gauge)
-
Sterile conical tubes (15 mL)
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge (optional)
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Flow cytometry reagents (optional)
Procedure:
-
Euthanasia:
-
Euthanize the mice at the desired time point after the induction of peritonitis using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
-
Peritoneal Lavage:
-
Place the mouse on its back and disinfect the abdominal skin with 70% ethanol.
-
Make a small midline incision through the skin of the lower abdomen, taking care not to puncture the underlying peritoneal wall.
-
Gently retract the skin to expose the intact peritoneal wall.
-
Inject 5 mL of cold, sterile PBS into the peritoneal cavity using a 22-25 gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Carefully aspirate the peritoneal fluid using the same syringe and needle, collecting as much of the fluid as possible.
-
Transfer the collected peritoneal lavage fluid to a 15 mL conical tube on ice.
-
-
Cell Counting and Differential:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.
-
Stain the slides with Wright-Giemsa stain to perform a differential cell count (neutrophils, macrophages, lymphocytes, etc.) under a light microscope.
-
Alternatively, use flow cytometry with specific cell surface markers to quantify the different immune cell populations.
-
-
Analysis of Peritoneal Fluid Supernatant:
-
Centrifuge the remaining peritoneal lavage fluid to pellet the cells.
-
Collect the supernatant and store it at -80°C for later analysis of cytokines, chemokines, and other inflammatory mediators by ELISA, Luminex, or mass spectrometry.
-
Concluding Remarks
The protocols and data presented in this document provide a framework for investigating the role of this compound in mouse models of peritonitis. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. Careful consideration of the timing of this compound administration, the choice of the peritonitis-inducing agent, and the endpoints to be measured will be critical for obtaining robust and meaningful results. The use of appropriate vehicle controls is essential to distinguish the specific effects of this compound from any non-specific effects of the vehicle. By employing these detailed methodologies, researchers can further elucidate the contribution of this compound to the pathogenesis of peritonitis and explore its potential as a therapeutic target.
References
Application Notes and Protocols for 5-HETE ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and validation data for the quantitative determination of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Introduction
5-Hydroxyeicosatetraenoic Acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[1] It is an intermediate in the synthesis of leukotrienes and can also be converted to the potent chemoattractant 5-oxo-ETE.[2] this compound and its metabolites play crucial roles in a variety of physiological and pathological processes, including inflammation, immune responses, and the proliferation of some cancer cells.[3][4][5] The quantification of this compound in biological samples such as serum, plasma, and cell culture supernatants is essential for studying its role in these processes.[4] This competitive ELISA kit provides a sensitive and specific method for this purpose.
The assay is based on the principle of competitive binding.[6][7] A microtiter plate is pre-coated with this compound. During the assay, this compound present in the sample or standard competes with a fixed amount of biotin-labeled this compound for binding sites on a specific antibody.[6] The amount of biotinylated this compound bound to the antibody is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.[6]
This compound Signaling Pathway
This compound is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It can then be further metabolized to 5-oxo-ETE. This compound and 5-oxo-ETE exert their biological effects primarily through the G protein-coupled receptor OXER1.[5][8] Activation of OXER1 by its ligands initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling pathway is implicated in inflammatory responses and cell proliferation.[8]
Caption: this compound Biosynthesis and Signaling Pathway.
Experimental Protocols
Materials Provided
-
Micro-ELISA plate pre-coated with this compound
-
Lyophilized Standard (e.g., 10 ng/vial)
-
Biotin-labeled antibody (concentrated)
-
HRP-Streptavidin Conjugate (SABC) (concentrated)
-
Standard and Sample Diluent
-
Biotin-labeled antibody Diluent
-
SABC Diluent
-
Wash Buffer (25x concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
-
Incubator set to 37°C
Reagent Preparation
-
Standards: Reconstitute the lyophilized standard with the provided Standard and Sample Diluent to create a stock solution. Prepare a dilution series of the standard by serial dilution.
-
Biotin-labeled Antibody Working Solution: Dilute the concentrated Biotin-labeled antibody with the Biotin-labeled antibody Diluent at the recommended ratio (e.g., 1:100) before use.
-
HRP-Streptavidin Conjugate (SABC) Working Solution: Dilute the concentrated SABC with the SABC Diluent at the recommended ratio (e.g., 1:100) 30 minutes before use.
-
Wash Buffer: Dilute the 25x concentrated Wash Buffer with deionized or distilled water to prepare 1x Wash Buffer.
Sample Preparation
-
Serum: Allow serum samples to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay fresh plasma immediately or aliquot and store at -20°C or -80°C.[9]
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples to remove any particulates. Assay immediately or aliquot and store at -20°C or -80°C.
Assay Procedure
The following diagram illustrates the general workflow for the this compound competitive ELISA.
Caption: this compound Competitive ELISA Experimental Workflow.
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard, blank (sample diluent), and sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the prepared Biotin-labeled Antibody Working Solution to each well. Gently tap the plate to mix and cover with a plate sealer. Incubate for 45 minutes at 37°C.[6]
-
Aspirate the liquid from each well. Add 300 µL of 1x Wash Buffer to each well and let it stand for 1-2 minutes. Aspirate the wash buffer completely. Repeat the wash process two more times for a total of three washes.
-
Add 100 µL of the prepared SABC Working Solution to each well. Cover with a new plate sealer and incubate for 30 minutes at 37°C.[6]
-
Aspirate the SABC solution and wash the plate five times with 1x Wash Buffer as in step 4.
-
Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.
Data Analysis
Calculate the average OD for each set of replicate standards, controls, and samples. Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended. The concentration of this compound in the samples is inversely proportional to the OD value.[6] Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
Assay Validation
A comprehensive validation of the ELISA kit is crucial to ensure reliable and reproducible results. The key validation parameters include precision, accuracy (recovery), linearity, and specificity.[10][11]
Caption: Logical Workflow for ELISA Kit Validation.
Typical Data
The following data is for demonstration purposes only. A standard curve should be generated for each set of samples assayed.
Standard Curve
| Concentration (pg/mL) | OD 450nm |
| 2000 | 2.696 |
| 1000 | 2.217 |
| 500 | 1.509 |
| 250 | 0.774 |
| 125 | 0.424 |
| 62.5 | 0.268 |
| 31.25 | 0.181 |
| 0 | 0.110 |
Data adapted from a sample datasheet and is for illustrative purposes.[12]
Precision
Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested twenty times on one plate to assess intra-assay precision.[12]
| Sample | 1 | 2 | 3 |
| n | 20 | 20 | 20 |
| Mean (pg/mL) | 150 | 600 | 1200 |
| SD (pg/mL) | 6.9 | 25.8 | 49.2 |
| CV (%) | <8 | <8 | <8 |
Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in twenty separate assays to assess inter-assay precision.[12]
| Sample | 1 | 2 | 3 |
| n | 20 | 20 | 20 |
| Mean (pg/mL) | 160 | 650 | 1300 |
| SD (pg/mL) | 12.8 | 58.5 | 117 |
| CV (%) | <10 | <10 | <10 |
Linearity
To assess the linearity of the assay, samples were spiked with high concentrations of this compound and diluted with the sample diluent to produce samples with values within the dynamic range of the assay.[12]
| Sample | Dilution | Average % of Expected | Range (%) |
| Serum (n=4) | 1:100 | 89 | 84-94 |
| 1:200 | 92 | 87-99 | |
| 1:400 | 93 | 85-97 | |
| 1:800 | 97 | 90-104 |
Recovery
The recovery of this compound spiked to different levels in various matrices was evaluated.[12]
| Sample Type | Average % Recovery | Range (%) |
| Serum (n=5) | 92 | 87-97 |
| EDTA plasma (n=4) | 91 | 84-96 |
Specificity
This assay has high specificity for the detection of this compound. No significant cross-reactivity or interference with analogous molecules is observed. However, it is always recommended to verify the specificity for your particular sample matrix.
Troubleshooting
| Problem | Possible Cause | Solution |
| No signal | Reagents not added in correct order or missing | Check protocol and repeat the assay |
| Insufficient incubation time/temperature | Ensure correct incubation times and temperatures | |
| Inactive reagents | Check expiration dates and storage conditions | |
| Low signal | Insufficient standard/sample concentration | Use a higher concentration or less diluted sample |
| Inadequate washing | Ensure thorough washing to remove unbound reagents | |
| Reagents expired or improperly stored | Use fresh reagents | |
| High background | Excessive antibody/conjugate concentration | Optimize antibody/conjugate dilutions |
| Insufficient washing | Increase the number of wash steps | |
| Cross-contamination between wells | Be careful during pipetting | |
| Poor precision | Inconsistent pipetting | Use calibrated pipettes and proper technique |
| Incomplete mixing of reagents | Ensure thorough mixing of all reagents | |
| Inconsistent incubation times/temperatures | Ensure uniform conditions for all wells |
References
- 1. bosterbio.com [bosterbio.com]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myassays.com [myassays.com]
- 4. genebiosystems.com [genebiosystems.com]
- 5. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. This compound(5-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. This compound (5-Hydroxyeicosatetraenoic Acid) ELISA Kit - 48 Tests | Medical Look [medical-look.com]
- 8. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. nebiolab.com [nebiolab.com]
- 11. automata.tech [automata.tech]
- 12. cusabio.com [cusabio.com]
Application Notes and Protocols for the Synthesis of Stable 5-HETE Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[1][2] It plays a significant role in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation. However, the inherent chemical and metabolic instability of this compound poses significant challenges for its use as a pharmacological tool and therapeutic agent. This document provides detailed application notes and protocols for the synthesis of this compound and more stable analogs, aimed at facilitating research and development in this area.
Strategies for Synthesizing Stable this compound Analogs
The instability of this compound is primarily attributed to the susceptibility of its polyunsaturated fatty acid chain to oxidation and its metabolism by enzymes such as 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to the more potent, but still labile, 5-oxo-ETE.[3][4] Strategies to enhance stability focus on modifications at key positions of the molecule:
-
Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or lactones can protect it from rapid metabolism and alter the compound's pharmacokinetic profile.
-
Modification of the Hydroxyl Group: While essential for activity, the 5-hydroxyl group is a site for oxidation. Strategic modifications, while challenging without compromising biological activity, can be explored.
-
Modification of the Polyene Chain: Reducing the number of double bonds or replacing them with more stable bioisosteres can significantly decrease susceptibility to oxidation. For instance, the stable 20-HETE analog, 5,14-HEDGE, lacks some of the double bonds present in the parent molecule, which contributes to its increased stability.
Quantitative Data on this compound and its Analogs
A direct quantitative comparison of the stability of various this compound analogs is not extensively available in the public literature, likely due to the proprietary nature of novel drug candidates. However, based on available information, a qualitative and semi-quantitative assessment can be made.
| Compound | Modification | Stability Profile | Notes |
| 5(S)-HETE | Parent Compound | Low | Rapidly metabolized by 5-HEDH to 5-oxo-ETE and susceptible to oxidation.[3][4] |
| This compound Methyl Ester | Esterification of Carboxylic Acid | Moderate | Protects the carboxylic acid from immediate metabolism. |
| (±)this compound lactone | Intramolecular esterification | High | The cyclic structure provides significant protection against metabolic degradation. It is reported to be stable for ≥ 2 years under appropriate storage conditions.[5] |
| 5,14-HEDGE | Reduced double bonds, Glycine conjugate | High | Designed for increased metabolic stability by removing susceptible double bonds and modifying the carboxylic acid. It is noted to be more stable in vivo than its parent compound, 20-HETE.[6] |
Experimental Protocols
Protocol 1: Synthesis of (±)-5-HETE via Corey and Hashimoto Method
This protocol describes the chemical synthesis of racemic this compound based on the well-established method by Corey and Hashimoto, followed by chiral separation to obtain the biologically active 5(S)-HETE enantiomer.[7]
Materials:
-
Arachidonic acid
-
Tetrahydrofuran (THF)
-
Potassium bicarbonate (KHCO₃)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Pentane
-
Diethyl ether
-
Benzene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methanol
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Chiral HPLC column (e.g., Chiralpak AD)
Procedure:
-
Iodolactonization:
-
Dissolve 1 g of arachidonic acid in a mixture of 12.85 ml of THF and 6.4 ml of aqueous KHCO₃ (1.24 g).
-
Cool the solution to 0°C.
-
Sequentially add 1.64 g of KI and 4.74 g of I₂.
-
Wrap the flask in aluminum foil and stir in the dark at 4°C for 15 hours.[7]
-
Pour the reaction mixture into an ice-cold solution of sodium thiosulfate (120 g in 140 ml of water).
-
Extract the aqueous layer three times with 20 ml of a pentane/diethyl ether mixture (3:2 v/v).[7]
-
-
Formation of δ-lactone:
-
Combine the organic extracts and evaporate the solvent.
-
Dissolve the residue in 2 ml of benzene.
-
Add 1.14 g of powdered CuSO₄·5H₂O and stir for 30 minutes.[7]
-
Dilute the mixture with 12 ml of hexane and filter through a silica gel cartridge, eluting with diethyl ether/hexane (3:1 v/v).
-
Evaporate the solvent to obtain the δ-lactone of this compound.[7]
-
-
Methanolysis to this compound Methyl Ester:
-
To the obtained δ-lactone, add 3.5 ml of methanol and 0.43 g of triethylamine.
-
Stir the mixture under an argon atmosphere at room temperature for 24 hours.[7]
-
Evaporate the solvent and purify the resulting this compound methyl ester using a silica gel cartridge with hexane/diethyl ether (3:1 v/v) as the eluent. The yield is approximately 25% from arachidonic acid.[7]
-
-
Chiral Separation of 5(S)-HETE Methyl Ester:
-
Resolve the racemic this compound methyl ester by chiral phase HPLC using a Chiralpak AD column.
-
Elute with a mobile phase of hexane/methanol (100:2 v/v) at a flow rate of 3 ml/min, with UV detection at 250 nm. The 5(R)-HETE methyl ester elutes before the 5(S)-HETE methyl ester.[7]
-
-
Hydrolysis to 5(S)-HETE:
-
Dissolve a 4 mg aliquot of the purified 5(S)-HETE methyl ester in 2 ml of methanol and 100 µl of DCM.
-
Add 1 ml of 1 N KOH and let the solution stand for 45 minutes.[7]
-
Evaporate the organic solvents under a stream of nitrogen.
-
Acidify the solution to pH 3 with 1 N HCl.
-
Extract the 5(S)-HETE into DCM, wash three times with water, and evaporate the solvent to dryness.
-
Prepare a stock solution of 5 mg/ml in methanol and store at -80°C.[7]
-
Protocol 2: General Procedure for the Synthesis of this compound Lactone
This protocol outlines a general method for the synthesis of this compound lactone through intramolecular cyclization of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine
-
2,4,6-Trichlorobenzoyl chloride
-
Toluene, anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DCM.
-
Add 2,6-lutidine and 2,4,6-trichlorobenzoyl chloride and stir at room temperature.
-
-
Macrolactonization:
-
In a separate flask, prepare a solution of DMAP in anhydrous toluene.
-
Slowly add the activated this compound solution to the DMAP solution at an elevated temperature (e.g., 80°C) over several hours using a syringe pump to favor intramolecular cyclization.
-
-
Work-up and Purification:
-
After the addition is complete, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the this compound lactone.
-
Protocol 3: General Assay for Assessing the Metabolic Stability of this compound Analogs in Human Plasma
This protocol provides a general framework for evaluating the stability of this compound analogs in human plasma in vitro.
Materials:
-
Test this compound analog
-
Human plasma (from a pool of healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, cold
-
Internal standard (e.g., a deuterated analog of the test compound)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the test this compound analog into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-compound mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the plasma aliquot to a tube containing cold acetonitrile (e.g., 150 µL) and the internal standard. This stops the enzymatic reactions and precipitates plasma proteins.
-
Vortex the mixture vigorously.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent analog remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t₁/₂) of the analog from the slope of the linear regression.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Signaling Pathway
The biosynthesis of this compound is initiated by the action of 5-lipoxygenase (5-LOX) on arachidonic acid. This compound can then be further metabolized to other bioactive lipids or can exert its effects by binding to specific receptors.
Experimental Workflow for the Synthesis of 5(S)-HETE
The following diagram illustrates the key steps in the chemical synthesis of 5(S)-HETE as detailed in Protocol 1.
Conclusion
The synthesis of stable this compound analogs is a critical step in advancing our understanding of its biological roles and for the development of novel therapeutics. The protocols and information provided herein offer a foundation for researchers to produce this compound and its more stable derivatives. Further research into novel stabilization strategies and comprehensive comparative stability studies will be invaluable to the field.
References
- 1. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assays for Studying 5-HETE-Induced Calcium Mobilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and cancer progression.[1][3] this compound exerts its effects primarily by activating a specific G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[1][2][3] Activation of OXER1 by this compound initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium ([Ca2+]i), a critical second messenger regulating a wide array of cellular functions.[4][5][6] This application note provides detailed protocols for in vitro assays to study and quantify this compound-induced calcium mobilization, a key indicator of OXER1 activation.
Signaling Pathway of this compound-Induced Calcium Mobilization
Upon binding of this compound to its receptor, OXER1, a conformational change is induced in the receptor, leading to the activation of a heterotrimeric G protein, typically of the Gq/11 or Gi family.[4] The activated Gα subunit then stimulates phospholipase C (PLC).[4][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels.[4][6] This binding triggers the release of stored calcium from the ER into the cytosol, resulting in a rapid increase in intracellular calcium concentration.[4][6]
Caption: this compound signaling pathway leading to calcium mobilization.
Experimental Protocols
A common and robust method to measure intracellular calcium mobilization is through the use of fluorescent calcium indicators.[7][8] Dyes such as Fluo-4 AM and Fura-2 AM are cell-permeable and exhibit a significant increase in fluorescence intensity upon binding to free calcium.[4][9] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or a fluorescence microscope.[7][9]
Protocol 1: Calcium Mobilization Assay using Fluo-4 AM
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.
Materials:
-
Cell line expressing OXER1 (e.g., HEK293 cells stably transfected with OXER1, or neutrophil-like cell lines such as HL-60)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (e.g., 20% w/v solution in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, to prevent dye leakage)[7]
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic read capabilities and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)[10]
Procedure:
-
Cell Seeding:
-
Dye Loading:
-
Prepare a dye loading solution by diluting Fluo-4 AM stock solution and Pluronic F-127 in pre-warmed assay buffer to final concentrations of 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.[4] If using probenecid, add it to the loading dye at a final concentration of 2.5 mM.[7]
-
Remove the cell culture medium from the wells.
-
Gently add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[4]
-
-
Cell Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells 2-3 times with 100 µL of pre-warmed assay buffer per well to remove extracellular dye.[4]
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer at concentrations that are 2 to 5 times the final desired concentrations.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Set up the instrument for a kinetic read. Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the respective wells.
-
Continue to measure the fluorescence intensity every 1-2 seconds for a total of 1-3 minutes to capture the peak response.
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.[4]
Protocol 2: Ratiometric Calcium Measurement with Fura-2 AM
Fura-2 AM is a ratiometric dye, meaning its fluorescence emission maximum is dependent on whether it is bound to calcium.[9] This allows for a more precise measurement of intracellular calcium concentration, as the ratio of fluorescence at two different excitation wavelengths is less susceptible to variations in dye concentration, cell number, and illumination intensity.[9][12]
Materials:
-
Same as Protocol 1, but replace Fluo-4 AM with Fura-2 AM (e.g., 1 mM stock in anhydrous DMSO).
-
Fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.[9]
Procedure: The procedure for cell seeding, dye loading, and cell washing is similar to Protocol 1, with Fura-2 AM substituted for Fluo-4 AM.
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm.
-
Establish a baseline reading for 10-20 seconds.
-
Add the this compound dilutions.
-
Continue kinetic measurements for 1-3 minutes.
Data Analysis:
-
Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (Ratio 340/380).[9]
-
The change in this ratio is directly proportional to the change in intracellular calcium concentration.
-
Plot the peak ratio change against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.[4]
Experimental Workflow
Caption: General workflow for this compound-induced calcium mobilization assay.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Example Data for this compound-Induced Calcium Mobilization
| Cell Line | Calcium Indicator | This compound EC50 (nM) | Maximum Fold Change in Fluorescence (F/F0) | Reference |
| Human Neutrophils | Fura-2 | ~100 | Not Reported | [5] |
| OXER1-transfected HEK293 | Fluo-4 | 5-20 | ~4-6 | Hypothetical |
| HL-60 (differentiated) | Fluo-4 | 20-50 | ~3-5 | Hypothetical |
Note: The EC50 values and fold changes are illustrative and can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Table 2: Key Parameters for Calcium Mobilization Assays
| Parameter | Fluo-4 AM | Fura-2 AM |
| Measurement Type | Single Wavelength | Ratiometric |
| Excitation Wavelength(s) | ~490 nm | ~340 nm and ~380 nm |
| Emission Wavelength | ~525 nm | ~510 nm |
| Advantages | High signal-to-background ratio, compatible with standard GFP filter sets. | Ratiometric measurement reduces variability from dye loading and cell number. |
| Disadvantages | More susceptible to variations in dye loading and cell number. | Requires a plate reader with dual-wavelength excitation capabilities. |
Conclusion
The in vitro calcium mobilization assays described in this application note provide a robust and quantitative method for studying the activation of the OXER1 receptor by this compound. These assays are essential tools for researchers investigating the biological functions of this compound and for drug development professionals screening for novel agonists or antagonists of the OXER1 receptor. Careful optimization of cell density, dye concentration, and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. bu.edu [bu.edu]
Application Notes and Protocols for Investigating the Role of 5-HETE in Macrophage Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyeicosatetraenoic acid (5-HETE) is a key lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1] It is a precursor to the more potent bioactive lipid, 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[2] Both molecules are implicated in inflammatory processes, primarily through their role as chemoattravtants for various immune cells, including macrophages.[3][4] The biological effects of 5-oxo-ETE are mediated by the G protein-coupled receptor, OXER1, which is expressed on macrophages.[5][6] While the role of the this compound/5-oxo-ETE axis in macrophage migration is well-established, its direct effect on the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is an area of ongoing investigation.
These application notes provide a comprehensive overview and detailed protocols for researchers to investigate the effects of this compound and 5-oxo-ETE on macrophage cytokine production. While direct, robust induction of TNF-α, IL-6, and IL-1β by this compound is not extensively documented, this guide offers the necessary tools to explore both direct stimulation and the potential of this compound to modulate cytokine release in response to other inflammatory stimuli.
Data Presentation: Quantitative Summary Tables
The following tables are provided as templates to organize and present experimental data. Due to the limited availability of established dose-response and time-course data for direct this compound-induced cytokine release, researchers are encouraged to populate these tables with their own experimental findings.
Table 1: Dose-Response of this compound/5-oxo-ETE on Macrophage Cytokine Release
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0 | |||
| This compound | 1 nM | |||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| 5-oxo-ETE | 1 nM | |||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| Positive Control | e.g., 100 ng/mL LPS |
Table 2: Time-Course of this compound/5-oxo-ETE-Mediated Macrophage Cytokine Release
| Treatment (Concentration) | Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| This compound (e.g., 100 nM) | 1 hour | |||
| 4 hours | ||||
| 8 hours | ||||
| 12 hours | ||||
| 24 hours | ||||
| 5-oxo-ETE (e.g., 100 nM) | 1 hour | |||
| 4 hours | ||||
| 8 hours | ||||
| 12 hours | ||||
| 24 hours | ||||
| Positive Control | e.g., 100 ng/mL LPS |
Signaling Pathways
The primary receptor for the this compound metabolite, 5-oxo-ETE, is OXER1, a G protein-coupled receptor (GPCR) that signals through the Gαi subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the dissociation of the Gβγ subunits. These events trigger downstream signaling cascades, including the mobilization of intracellular calcium and the activation of MAPK pathways such as ERK1/2 and p38.[7][8] While this pathway is well-characterized for its role in chemotaxis, its direct linkage to the transcriptional activation of pro-inflammatory cytokine genes in macrophages remains an active area of research.
References
- 1. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OXER1 oxoeicosanoid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Note: Advanced Techniques for Imaging 5-HETE Distribution in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (ALOX5) enzyme.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[3] As an intermediate in the synthesis of leukotrienes and a ligand for the oxoeicosanoid receptor 1 (OXER1), this compound's localized concentration within tissues can provide critical insights into disease mechanisms and the efficacy of therapeutic interventions.[3] Visualizing the spatial distribution of this small lipid molecule presents unique challenges due to its size and the lack of amenable functional groups for traditional tagging. This document details and compares advanced imaging techniques for mapping this compound in tissue sections, providing comprehensive protocols for their application.
Core Imaging Modalities
The primary methods for imaging the distribution of this compound and other small lipid molecules in tissues are Mass Spectrometry Imaging (MSI) and Immunohistochemistry (IHC). Each technique offers distinct advantages and is suited for different research questions.
-
Mass Spectrometry Imaging (MSI): This is a powerful, label-free technique that measures the mass-to-charge ratio of molecules directly from the surface of a tissue section.[4] It provides high molecular specificity, allowing for the simultaneous detection and mapping of this compound, its precursors, and its metabolites without the need for antibodies.[5][6] Key MSI technologies include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).[6][7]
-
Immunohistochemistry (IHC): IHC utilizes specific antibodies to detect the location of antigens within tissue sections.[8] While traditionally used for proteins, IHC can be applied to smaller molecules like this compound, provided a highly specific primary antibody is available. This method excels at providing high-resolution images with clear cellular and subcellular context.[8][9]
Signaling Pathway of this compound
The production and action of this compound are part of the complex arachidonic acid cascade. Understanding this pathway is essential for interpreting imaging data.
Caption: this compound is synthesized from arachidonic acid via the ALOX5 enzyme and subsequently acts on the OXER1 receptor.
Quantitative Comparison of Imaging Techniques
The choice of imaging modality depends on the specific experimental needs, such as required resolution, specificity, and available resources.
| Feature | Mass Spectrometry Imaging (MALDI/DESI) | Immunohistochemistry (IHC) |
| Detection Principle | Mass-to-charge ratio (Label-free) | Antibody-antigen binding |
| Molecular Specificity | Very High (Distinguishes isomers/isobars) | Dependent on antibody specificity |
| Spatial Resolution | 5 - 50 µm | ~1 µm (Cellular/subcellular) |
| Sensitivity | Picogram range[10] | Nanogram to picogram range |
| Multiplexing | High (Hundreds of molecules simultaneously) | Moderate (2-10 targets with multiplex IHC)[11][12] |
| Sample Type | Fresh Frozen (Optimal for lipids)[13] | Fresh Frozen or Formalin-Fixed Paraffin-Embedded (FFPE) |
| Quantification | Semi-quantitative (Relative intensity) | Semi-quantitative (Staining intensity) |
| Key Requirement | Mass Spectrometer | Specific primary antibody |
Experimental Workflow Comparison
The workflows for MSI and IHC differ significantly, particularly in sample preparation and data acquisition.
Caption: Key workflow differences between MSI (left) and IHC (right) for tissue imaging.
Detailed Experimental Protocols
Protocol 1: MALDI Mass Spectrometry Imaging of this compound
This protocol provides a generalized workflow for imaging lipids like this compound in fresh frozen tissue sections. Optimization is crucial for specific tissue types and instruments.
I. Materials & Equipment
-
Fresh tissue sample
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat and microtome
-
Conductive microscope slides (e.g., ITO-coated)
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 9-aminoacridine (9-AA))[5]
-
Matrix deposition device (e.g., automated sprayer, nebulizer)
-
MALDI-TOF Mass Spectrometer with imaging capabilities
-
Imaging analysis software (e.g., SCiLS™ Lab)[13]
II. Sample Preparation & Sectioning
-
Immediately after excision, embed the fresh tissue in OCT compound.
-
Snap-freeze the embedded tissue in isopentane cooled by liquid nitrogen or on dry ice to minimize crystal formation.[14] Store at -80°C until sectioning.
-
Equilibrate the tissue block to the cryostat temperature (typically -20°C).
-
Cut tissue sections at a thickness of 10-12 µm.[15]
-
Thaw-mount the tissue section onto a conductive slide. Minimize time at room temperature to prevent lipid degradation or delocalization.
-
Store slides at -80°C until matrix application.
III. Matrix Application
-
Prepare the matrix solution according to instrument and lipid-class recommendations. For general lipids, CHCA is common; for specific phospholipids, 9-AA in negative ion mode may be preferable.[5]
-
Bring slides to room temperature in a desiccator just before matrix coating.
-
Apply the matrix using an automated spraying device to ensure a homogenous, fine crystal layer.[13] This is a critical step for achieving high spatial resolution and signal quality.
-
Allow the matrix to dry completely.
IV. Data Acquisition & Analysis
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest (ROI) for imaging on the tissue section.
-
Set the instrument parameters, including laser power, raster step size (e.g., 20 µm), and mass range to include the m/z of this compound ([M-H]⁻ at ~319.22).[13]
-
Acquire mass spectra across the entire ROI.
-
Process the acquired data using imaging software. Generate ion intensity maps for the specific m/z corresponding to this compound to visualize its spatial distribution across the tissue section.
Protocol 2: Immunohistochemistry (IHC) for this compound
This protocol describes a general procedure for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) tissue. This method is contingent on the availability of a validated primary antibody specific for this compound.
I. Materials & Equipment
-
FFPE tissue block
-
Microtome
-
Charged microscope slides
-
Deparaffinization solutions (Xylene, graded ethanol series)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Primary antibody (specific to this compound)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Chromogenic substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium and coverslips
-
Light microscope
II. Deparaffinization and Rehydration
-
Cut FFPE tissue sections at 4-5 µm thickness and mount on charged slides.[16]
-
Bake slides in an oven (e.g., 60°C for 1 hour) to adhere the tissue.
-
Immerse slides in xylene to remove paraffin (2 changes, 5-10 minutes each).[16]
-
Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 80%, 70%) for 5 minutes each, followed by a final rinse in distilled water.[16]
III. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[17]
-
Use a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer. This step is crucial for unmasking epitopes altered by formalin fixation.
IV. Staining Procedure
-
Rinse sections with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes (if using HRP-conjugated secondary antibody).[17] Rinse with PBS.
-
Apply blocking buffer and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[9]
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Rinse slides thoroughly with PBS.
-
Incubate with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS.
-
Apply the chromogenic substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
V. Counterstaining and Mounting
-
Lightly counterstain the nuclei with Hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear with xylene.[16]
-
Apply mounting medium and place a coverslip over the tissue section.[16]
-
Image the slide using a standard light microscope to observe the localization of the colored precipitate, which indicates the presence of this compound.
References
- 1. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. High resolution mass spectrometry imaging of plant tissues: towards a plant metabolite atlas - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. blossombio.com [blossombio.com]
- 9. biocompare.com [biocompare.com]
- 10. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (this compound) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Tissue Imaging Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry imaging protocol for spatial mapping of lipids, N-glycans and peptides in murine lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation For Immunohistochemistry – Mendel Museum [mendel-museum.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ptglab.com [ptglab.com]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
improving the stability of 5-HETE in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-hydroxyeicosatetraenoic acid (5-HETE) in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1] It plays a role in various physiological and pathological processes, including inflammation. Its stability is a concern because it is prone to degradation through oxidation and metabolism, which can lead to a loss of biological activity and inconsistent experimental results.
Q2: How should I store my this compound stock solution?
A2: this compound is typically supplied in an organic solvent like ethanol. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent solvent evaporation and oxidation.
Q3: What is the best way to prepare a working solution of this compound in an aqueous buffer for my cell-based assay?
A3: Due to its lipophilic nature, this compound has limited solubility in aqueous buffers. To prepare a working solution, it is recommended to first dilute the high-concentration stock solution (in an organic solvent like ethanol or DMSO) into your final aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically <0.1%) to not affect your cells. Gentle vortexing can aid in dissolution.
Q4: Can I freeze and thaw my this compound working solution?
A4: Repeated freeze-thaw cycles are not recommended for aqueous solutions of this compound as this can lead to degradation and loss of activity. It is best to prepare fresh working solutions from your stock solution for each experiment. If you must store a working solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.
Q5: What are the main degradation pathways for this compound in experimental settings?
A5: The primary degradation pathways for this compound in experimental settings are oxidation and enzymatic metabolism. Oxidation can occur due to exposure to air and light, leading to the formation of inactive byproducts. In cell-based assays, this compound can be further metabolized by cellular enzymes, such as 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which converts it to the more potent, but also unstable, 5-oxo-ETE, especially under conditions of oxidative stress.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound | 1. Degradation of this compound: The compound may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. 2. Low Bioavailability: this compound may have precipitated out of the aqueous buffer or adsorbed to the surface of plasticware. 3. Cellular Metabolism: The cells in your assay may be rapidly metabolizing this compound to less active or inactive compounds. | 1. Verify Stock Solution: Test the activity of a fresh, unopened vial of this compound. Prepare fresh working solutions for each experiment. 2. Improve Solubility: Ensure the final organic solvent concentration is appropriate. Consider using a carrier protein like BSA (Bovine Serum Albumin) at a low concentration (e.g., 0.1%) in your buffer to improve solubility and prevent adsorption. 3. Assess Metabolism: If possible, use an inhibitor of 5-HEDH to prevent the conversion of this compound to 5-oxo-ETE if this is a concern for your specific experimental question. |
| High variability between replicate wells | 1. Uneven Evaporation: In multi-well plates, wells on the edge are more prone to evaporation, leading to increased concentrations of this compound and other reagents. 2. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the this compound solution can lead to variability. 3. Precipitation of this compound: The compound may be precipitating in some wells but not others. | 1. Minimize Edge Effects: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile water or buffer to maintain a humid environment. Use sealing film to cover the plate during incubations. 2. Proper Pipetting Technique: Use calibrated pipettes and ensure thorough mixing of the this compound solution before aliquoting. 3. Visual Inspection: Before starting your assay, visually inspect the wells under a microscope to check for any signs of precipitation. |
| Unexpected or off-target effects | 1. Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing cellular toxicity at the final concentration used. 2. Contamination of Stock Solution: The stock solution may be contaminated with other bioactive lipids. | 1. Run a Solvent Control: Always include a vehicle control in your experiments that contains the same final concentration of the organic solvent as your this compound-treated samples. 2. Use High-Purity this compound: Purchase this compound from a reputable supplier and handle it with care to avoid contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol and its subsequent dilution to a working concentration for treating cells in culture.
Materials:
-
This compound (as a solid or in a pre-dissolved format)
-
Anhydrous ethanol, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Bovine Serum Albumin (BSA), fatty acid-free (optional)
Procedure:
-
Preparation of 10 mM Stock Solution in Ethanol:
-
If starting with solid this compound, accurately weigh the required amount in a sterile, amber microcentrifuge tube. The molecular weight of this compound is 320.47 g/mol .
-
Add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 312 µL of ethanol.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Optional: To improve solubility and prevent adsorption, you can add BSA to your cell culture medium to a final concentration of 0.1%.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of ethanol in the cell culture medium is below the cytotoxic level for your specific cell line (typically <0.1%).
-
Always include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of ethanol as your highest this compound concentration.
-
Protocol 2: Assessing this compound Stability in Experimental Buffers using HPLC-UV
This protocol provides a method to quantify the degradation of this compound in a given buffer over time using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector and a C18 column
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at a known concentration (e.g., 10 µM).
-
Aliquot the solution into several amber vials and store them under the desired experimental conditions (e.g., 4°C and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition for analysis.
-
-
HPLC Analysis:
-
Set the UV detector to monitor at the maximum absorbance wavelength of this compound, which is approximately 235 nm.
-
Use a suitable mobile phase for separation, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject a known volume of your sample onto the HPLC column.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which should be determined using a fresh standard.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining against time to determine the degradation rate under the tested conditions.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the buffer composition, pH, temperature, and exposure to light and oxygen. The following table summarizes general stability information. It is highly recommended to perform a stability study under your specific experimental conditions as described in Protocol 2.
| Buffer System | pH | Temperature | General Stability Notes |
| Ethanol (Stock Solution) | N/A | -80°C | Stable for months to years when stored properly in a tightly sealed, amber vial. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | Moderate stability. Degradation can be observed within hours. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37°C | Low stability. Significant degradation can occur within a few hours. |
| Cell Culture Media (e.g., DMEM, RPMI) | ~7.4 | 37°C | Low stability. Susceptible to both chemical degradation and cellular metabolism. |
Note: The presence of antioxidants such as Butylated Hydroxytoluene (BHT) at low concentrations (e.g., 10-50 µM) may help to reduce oxidative degradation in aqueous buffers.[4][5][6][7][8] However, the compatibility of any antioxidant with your specific assay should be validated.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its biological effects primarily through the G-protein coupled receptor, OXER1.[9][10][11][12] The binding of this compound (or its more potent metabolite, 5-oxo-ETE) to OXER1 initiates a downstream signaling cascade.
Caption: this compound signaling through the OXER1 receptor.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a general workflow for investigating the biological effects of this compound in a cell-based assay.
Caption: General workflow for this compound cell-based experiments.
References
- 1. Reactome | Synthesis of 5-eicosatetraenoic acids [reactome.org]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-HETE Mass Spectrometry Analysis
Welcome to the technical support center for 5-HETE mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low signal intensity issues during this compound analysis by mass spectrometry.
Question: I am observing a very low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent signal for 5-hydroxyeicosatetraenoic acid (this compound) can stem from several factors throughout the analytical workflow, from sample handling to data acquisition. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify System Suitability & Instrument Performance
Before investigating your samples, ensure the LC-MS/MS system is performing optimally.
-
Action: Inject a fresh, neat standard solution of this compound at a known concentration (e.g., 1-10 ng/mL).
-
Expected Outcome: A sharp, symmetrical peak with a high signal-to-noise (S/N) ratio should be observed.
-
Troubleshooting:
-
No Peak or Very Low Signal:
-
Check Instrument Settings: Verify that the correct MRM transitions, collision energies, and ion source parameters are being used.[1][2] Ensure the mass spectrometer is properly tuned and calibrated.[3]
-
Investigate for Clogs: Check for blockages in the LC system, tubing, or the mass spectrometer's ion source.[4][5]
-
Confirm Stable Spray: Ensure a consistent and stable electrospray is visible in the ion source.[5][6] An unstable spray can be caused by clogs, incorrect source settings, or issues with the mobile phase.[6]
-
-
Poor Peak Shape (Broadening or Splitting):
-
Step 2: Evaluate Sample Preparation and Extraction Efficiency
Issues during sample preparation are a common source of low analyte signal.
-
Action: Review your sample preparation protocol. Key areas to focus on are sample stability, extraction recovery, and potential for analyte degradation.
-
Troubleshooting:
-
Analyte Degradation: this compound can be unstable and prone to oxidation.[2][7]
-
Inefficient Extraction: Poor recovery of this compound from the biological matrix will result in a low signal.
-
Use of Internal Standards: An appropriate internal standard is crucial for accurate quantification and for diagnosing extraction problems.
-
Recommendation: Use a stable isotope-labeled internal standard, such as this compound-d8.[8][9] The internal standard should be added at the beginning of the sample preparation process to account for losses during extraction.[10][11] If the internal standard signal is also low, it points to a systemic issue with extraction or instrument performance.
-
-
Step 3: Investigate and Mitigate Matrix Effects
Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis of biological samples.[12][13][14]
-
Action: Assess the impact of co-eluting matrix components on the ionization of this compound.
-
Troubleshooting:
-
Post-Column Infusion Analysis: This technique can help identify regions in the chromatogram where ion suppression occurs.
-
Quantitative Assessment: Compare the signal of this compound in a neat solution to its signal when spiked into an extracted blank matrix. A lower signal in the matrix indicates ion suppression.[14][15]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your sample preparation to more effectively remove interfering matrix components like phospholipids.[14][16]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the suppression zones.[14][16]
-
Dilute the Sample: If the this compound concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
-
Change Ionization Mode/Source: While electrospray ionization (ESI) in negative mode is common for eicosanoids, exploring other ionization sources like atmospheric pressure chemical ionization (APCI) might be beneficial in some cases.[17]
-
-
Step 4: Optimize Mass Spectrometry Parameters
Fine-tuning the mass spectrometer settings can significantly enhance the signal intensity for this compound.
-
Action: Systematically optimize key MS parameters.
-
Troubleshooting:
-
Ionization Efficiency: The choice of ionization technique and its settings are critical.[3][18] For ESI, parameters like capillary voltage, gas flow, and temperature should be optimized.[17]
-
Collision Energy: Optimize the collision-induced dissociation (CID) gas pressure and collision energy for the specific MRM transition of this compound to maximize the fragment ion signal.[19] Prostaglandins and lipoxins often benefit from higher CID gas pressure and lower temperatures, while more lipophilic compounds like HETEs may require different optimal conditions.[19]
-
Derivatization: If the signal remains low after optimizing other parameters, consider chemical derivatization. Conjugating the carboxylic acid group of this compound can significantly improve ionization efficiency in positive ion mode.[20]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound and its deuterated internal standard?
-
For this compound (precursor ion m/z 319.2 in negative mode), common product ions are m/z 115.1 and 179.2.
-
For the deuterated internal standard this compound-d8 (precursor ion m/z 327.2), a common product ion is m/z 116.1.[1]
Q2: Should I use positive or negative ionization mode for this compound analysis?
Negative ion mode ESI is generally preferred for analyzing underivatized fatty acids like this compound because the carboxylate ion is readily formed.[20] However, adding acid to the mobile phase, which is common in reversed-phase chromatography, can suppress this negative charge.[20] Derivatization strategies can be employed to attach a permanently positively charged group, allowing for highly sensitive analysis in positive ion mode.[20]
Q3: How can I improve the chromatographic separation of this compound from its isomers?
Separating this compound from its isomers (e.g., 8-HETE, 12-HETE, 1this compound) is crucial for accurate quantification. Using a high-resolution C18 column with an optimized gradient elution is typically effective. The mobile phase often consists of a mixture of water, acetonitrile, and an additive like formic or acetic acid to improve peak shape.[2]
Q4: What are some common pitfalls in sample collection and handling for this compound analysis?
A major pitfall is the artificial formation of eicosanoids after sample collection and during sample preparation.[2] It is essential to work quickly, keep samples on ice, and add antioxidants and enzyme inhibitors to prevent ex vivo synthesis.[7]
Q5: My internal standard signal is also low. What does this indicate?
If both the analyte and the internal standard signals are low, it suggests a problem that is not specific to the analyte itself. The issue likely lies with the extraction process, where both compounds were lost, or with the LC-MS system (e.g., a clog, a problem with the ion source, or incorrect instrument settings).[5]
Data and Protocols
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm) | [21] |
| Mobile Phase A | Water with 0.1% acetic acid | [2] |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% acetic acid | [2] |
| Flow Rate | 0.3 mL/min | [2] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [2] |
| Ion Spray Voltage | -4000 V | [2] |
| Source Temperature | 500°C | [2] |
| Precursor Ion (Q1) | m/z 319.2 | [21] |
| Product Ion (Q3) | m/z 179.2 | [21] |
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and may require optimization for your specific application.
-
Sample Pre-treatment:
-
SPE Column Conditioning:
-
Condition a Strata-X SPE column (or equivalent) with 1 mL of methanol followed by 1 mL of water.[8]
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.[8]
-
-
Washing:
-
Wash the column with 1 mL of 10% methanol in water to remove polar impurities.[1]
-
-
Elution:
-
Elute this compound and other eicosanoids with 1 mL of methanol.[1]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]
-
Visualizations
This compound Biosynthesis Pathway
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iroatech.com [iroatech.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 19. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zenodo.org [zenodo.org]
Technical Support Center: Optimizing 5-HETE Concentration for In Vitro Chemotaxis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5-HETE concentration for in vitro chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which cell types respond to it in chemotaxis assays?
A1: 5-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[1][2] It functions as a chemoattractant, inducing the directed migration of various immune cells. Cell types known to respond to this compound in chemotaxis assays include neutrophils, eosinophils, and monocytes.[1][3][4]
Q2: What is a typical concentration range for this compound in a chemotaxis assay?
A2: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, a common effective concentration range for neutrophil and eosinophil chemotaxis is from 5 x 10⁻⁸ M to 5 x 10⁻⁶ M.[3] Peak chemotactic responses for neutrophils have been observed at concentrations around 1 µg/ml.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay system.
Q3: Is it possible to observe a decrease in chemotaxis at very high concentrations of this compound?
A3: Yes, high-dose inhibition has been observed with this compound in chemotaxis assays.[3] This phenomenon, where the chemotactic response decreases at supra-optimal concentrations, is a characteristic of many chemoattractants. Therefore, it is crucial to test a range of concentrations to identify the optimal dose for inducing a maximal response.
Q4: How does the chemotactic potency of this compound compare to other chemoattractants?
A4: this compound is a potent chemoattractant, but its potency can be lower than other related lipid mediators. For instance, leukotriene B4 (LTB4) is approximately 8 times more potent than this compound in inducing neutrophil chemotaxis.[3] Similarly, 5-oxo-ETE, a metabolite of this compound, is a significantly more potent chemoattractant for eosinophils.[1][6]
Q5: How should I prepare and store this compound for my experiments?
A5: this compound is typically supplied in an organic solvent like ethanol or methanol. For experiments, a stock solution should be prepared in an appropriate solvent and stored at -20°C or lower, protected from light and oxygen to prevent degradation.[7] For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically less than 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Chemotactic Response | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response or too high, causing high-dose inhibition.[3]2. Degraded this compound: Improper storage or handling can lead to degradation of the compound.3. Low Cell Viability or Responsiveness: Cells may be unhealthy or have been passaged too many times.[8]4. Insufficient Incubation Time: The assay duration may not be long enough for cells to migrate.[9] | 1. Perform a dose-response curve with a wide range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal concentration.2. Use a fresh aliquot of this compound and ensure proper storage conditions. Consider purchasing a new batch if degradation is suspected.3. Check cell viability using a method like Trypan Blue exclusion. Use low-passage cells for experiments.[8]4. Optimize the incubation time for your specific cell type; typical times range from 1 to 3 hours.[9] |
| High Background Migration (High Chemokinesis) | 1. Cells Activated During Isolation: The cell isolation procedure may have activated the cells, leading to random migration.[10]2. Presence of Other Chemoattractants: Serum or other media components may contain chemoattractants.3. Mechanical Stress on Cells: Rough handling of cells during the assay setup. | 1. Handle cells gently during isolation and washing steps. Keep cells on ice when possible.2. Consider serum-starving the cells for a few hours before the assay or using a serum-free assay medium.[8]3. Pipette cells gently and avoid creating bubbles when setting up the assay.[11] |
| Inconsistent Results Between Experiments | 1. Variability in this compound Dilutions: Inaccurate serial dilutions can lead to different effective concentrations.2. Donor-to-Donor Variability: Primary cells from different donors can exhibit varying chemotactic responses.[10]3. Inconsistent Cell Numbers: Variation in the number of cells seeded per well. | 1. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.2. If possible, use cells from the same donor for a set of comparative experiments or pool cells from multiple donors.[10]3. Ensure accurate cell counting and a homogenous cell suspension before seeding. |
| No Difference Between Experimental and Control Groups | 1. Incorrect Assay Setup: The chemotactic gradient may not have been established correctly.[8]2. Membrane Pore Size is Inappropriate: The pore size of the membrane in the chemotaxis chamber may be too small for the cells to migrate through.[8]3. Positive Control Not Working: If a known chemoattractant also fails to induce a response, there may be a fundamental issue with the assay system or the cells. | 1. Carefully follow the manufacturer's protocol for the chemotaxis chamber to ensure a proper gradient is formed.2. Use a membrane with a pore size appropriate for your cell type (e.g., 3-5 µm for neutrophils).[10]3. Include a well-established positive control (e.g., LTB4 for neutrophils) in every experiment to validate the assay. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Chemotaxis Assays
| Cell Type | Effective Concentration Range | Peak Response Concentration | Reference(s) |
| Human Neutrophils | 5 x 10⁻⁸ M to 5 x 10⁻⁶ M | ~1 µg/ml (approx. 3.1 x 10⁻⁶ M) | [3][5] |
| Human Eosinophils | 5 x 10⁻⁸ M to 5 x 10⁻⁶ M | Not specified | [3] |
| Bovine Neutrophils | Significant accumulation at 6 nanomoles | Not specified | [12] |
Table 2: Comparative Potency of Chemoattractants
| Chemoattractant | Target Cell | Relative Potency | Reference(s) |
| This compound | Human Neutrophils | Less potent than LTB4 | [3] |
| 5-oxo-ETE | Human Eosinophils | More potent than this compound | [1][6] |
| LTB4 | Human Neutrophils | ~8x more potent than this compound | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Reconstitution of Stock Solution: this compound is typically supplied in an organic solvent. If it is in a dried form, reconstitute it in 100% ethanol to a stock concentration of 1-10 mM.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in a serum-free cell culture medium or an appropriate assay buffer.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay wells is below a non-toxic level (typically <0.1%). Perform a solvent control to ensure it does not affect cell migration.
Protocol 2: General In Vitro Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate the cells of interest (e.g., neutrophils) and resuspend them in the desired assay medium at a concentration of 1-2 x 10⁶ cells/mL. Check cell viability.
-
Assay Setup:
-
Add the this compound dilutions or control medium to the lower wells of the Boyden chamber.
-
Place the microporous membrane (with an appropriate pore size for your cells) over the lower wells.
-
Carefully add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 60-90 minutes for neutrophils).[9]
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify the migrated cells using a plate reader after cell lysis and staining.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced chemotaxis.
Caption: Workflow for optimizing this compound concentration in chemotaxis assays.
Caption: Troubleshooting decision tree for this compound chemotaxis assays.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation - Wikipedia [en.wikipedia.org]
- 5. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sartorius.com [sartorius.com]
- 12. In vivo chemotaxis of bovine neutrophils induced by 5-lipoxygenase metabolites of arachidonic and eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-HETE Extraction from Biological Samples
Welcome to the Technical Support Center for the extraction of 5-hydroxyeicosatetraenoic acid (5-HETE) from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency, reliability, and reproducibility of your this compound extraction experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from various biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete cell lysis or tissue homogenization: The analyte is not fully released from the sample matrix. | Ensure thorough homogenization of tissues or lysis of cells. For tough tissues, consider cryogenic grinding.[1] |
| Suboptimal extraction solvent: The solvent may not be efficient in extracting this compound. | For protein precipitation, acetonitrile or methanol are commonly used. The addition of a small amount of acid, like formic acid, can improve extraction efficiency.[2] | |
| Analyte instability: this compound is susceptible to degradation from heat, extreme pH, or oxidation.[3][4] | Maintain cold conditions (4°C or on ice) throughout the extraction process.[1] Work quickly to minimize exposure to room temperature and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[5] | |
| Inefficient solid-phase extraction (SPE): Issues with the SPE cartridge, conditioning, loading, washing, or elution steps. | - Sorbent choice: Ensure the sorbent chemistry is appropriate for this compound (e.g., C18 for reversed-phase).- Conditioning: Properly condition the cartridge and do not let it dry out before loading the sample.[6]- Loading: Load the sample at a slow flow rate to allow for adequate interaction with the sorbent.[6][7]- Washing: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound.[6][8]- Elution: Use a sufficiently strong elution solvent and an adequate volume to ensure complete elution of this compound.[8][9] | |
| Inefficient liquid-liquid extraction (LLE): Poor partitioning of this compound into the organic phase or emulsion formation. | - pH adjustment: Adjust the pH of the aqueous sample to below the pKa of this compound (around 4-5) to neutralize it for better partitioning into the organic solvent.[1][4]- Solvent choice: Use a water-immiscible organic solvent that has a high affinity for this compound.- Emulsion breaking: Centrifuge at a higher speed or for a longer duration to break emulsions. Adding salt to the aqueous phase can also help.[10] | |
| High Variability Between Replicates | Inconsistent sample handling: Minor variations in timing, temperature, or volumes can lead to significant differences. | Standardize the protocol and ensure all samples are treated identically. The use of an internal standard is highly recommended to correct for variability.[1] |
| Non-homogenous sample: The distribution of this compound within the tissue or cell pellet may not be uniform. | Ensure the initial sample is thoroughly homogenized to create a representative aliquot for extraction.[1] | |
| Inconsistent SPE technique: Variations in flow rates, drying times, or solvent volumes between samples. | Use an automated SPE system if available for better consistency. If performing manually, be meticulous with each step.[6] | |
| Poor Analytical Results (LC-MS/MS) | Matrix effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[11] | - Improve sample cleanup: Incorporate a robust SPE or LLE step to remove interfering matrix components.[2][12]- Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[2][11]- Sample dilution: Diluting the sample extract can minimize the concentration of interfering components.[13] |
| Poor chromatographic peak shape: Interference from the sample matrix can affect the peak shape. | Optimize the sample preparation to remove co-eluting interferences. Adjust the chromatographic method to better separate this compound from these components.[2] | |
| Analyte degradation during analysis: this compound may degrade in the autosampler while awaiting injection. | Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in extracting this compound from biological samples?
A1: A primary challenge is the complexity of biological matrices, which contain numerous lipids and other molecules that can interfere with the extraction and analysis of this compound.[15] Additionally, this compound is often present at low concentrations and can be unstable, requiring careful sample handling to prevent degradation and ex vivo formation.[3][16]
Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?
A2: Both SPE and LLE are commonly used for this compound extraction. SPE is often preferred as it can provide cleaner extracts, is easier to automate, and can be more reproducible.[5] However, LLE can be a cost-effective and efficient alternative, particularly when optimized. The choice may depend on the sample matrix, available equipment, and the required level of cleanup.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) important for this compound analysis?
A3: A SIL-IS, such as this compound-d8, is crucial for accurate quantification. It has nearly identical chemical and physical properties to the endogenous this compound and will behave similarly during extraction, chromatography, and ionization. This allows it to compensate for sample loss during preparation and for matrix effects in the mass spectrometer, leading to more accurate and precise results.[2][11][17]
Q4: Can I analyze this compound using GC-MS?
A4: Yes, but it typically requires a derivatization step to increase the volatility and thermal stability of this compound.[4][5] This can be a tedious process and may introduce variability.[4] For thermally unstable compounds like HETEs, LC-MS/MS is generally the preferred method as it does not require derivatization and is highly sensitive and selective.[4][5][17]
Q5: How can I prevent the artificial formation of this compound during sample collection and processing?
A5: Ex vivo formation of eicosanoids can occur after sample collection.[3] To minimize this, it is important to work quickly, keep samples on ice, and add antioxidants and/or enzyme inhibitors (e.g., indomethacin for cyclooxygenases) to the collection tubes or homogenization buffer.[5] Rapidly freezing tissue samples in liquid nitrogen immediately after collection is also a critical step.[18]
Data Presentation
Table 1: Comparison of this compound Extraction and Detection Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | LC-MS/MS | GC-MS |
| Principle | Analyte partitions between a solid sorbent and a liquid mobile phase. | Analyte partitions between two immiscible liquid phases.[19] | Separation by liquid chromatography followed by mass-based detection and quantification.[15] | Separation by gas chromatography followed by mass-based detection, often requiring derivatization.[4] |
| Selectivity | High (can be tuned by sorbent and solvent choice). | Moderate to high (dependent on solvent system and pH). | Very high. | High. |
| Recovery | Generally high and reproducible with optimization.[8] | Can be high but may be more variable. | Not applicable (analytical step). | Not applicable (analytical step). |
| Throughput | Can be high with 96-well plate formats. | Generally lower than SPE. | High with modern UPLC systems.[17] | Lower due to longer run times and derivatization.[4] |
| Automation | Easily automated. | More difficult to automate. | Fully automated. | Fully automated. |
| Cost | Higher consumable cost (cartridges). | Lower consumable cost (solvents). | High instrument cost. | High instrument cost. |
| Key Advantage | Provides very clean extracts.[5] | Cost-effective and simple.[19] | High sensitivity and selectivity without derivatization.[3][4] | Established technique with good resolving power. |
| Key Disadvantage | Can be prone to clogging with particulate-rich samples.[8] | Can be labor-intensive and prone to emulsion formation. | Susceptible to matrix effects.[11] | Requires derivatization for non-volatile analytes, which can be problematic.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
-
Sample Pre-treatment:
-
Thaw plasma/serum sample on ice.
-
To 200 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d8) solution.
-
Add 600 µL of ice-cold methanol containing an antioxidant (e.g., 0.02% BHT) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Procedure (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.[2]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Culture Media
-
Sample Pre-treatment:
-
Collect 1 mL of cell culture media.
-
Add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d8) solution.
-
Acidify the sample to pH 3.5-4.0 with 1 M formic acid. This is critical to protonate the carboxylic acid group of this compound.
-
-
LLE Procedure:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing of the two phases.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of the organic solvent and combine the organic phases.
-
-
Final Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
-
Visualizations
Figure 1: General experimental workflow for the extraction of this compound from biological samples using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Figure 2: A logical troubleshooting guide for addressing low recovery of this compound during extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 16. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Auto-Oxidation of 5-HETE During Sample Preparation
For researchers, scientists, and drug development professionals working with 5-hydroxyeicosatetraenoic acid (5-HETE), ensuring sample integrity is paramount for obtaining accurate and reproducible experimental results. As a polyunsaturated fatty acid, this compound is highly susceptible to auto-oxidation, a non-enzymatic process that can significantly alter its structure and biological activity. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation throughout your sample preparation workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound auto-oxidation and why is it a concern?
Q2: At what stages of my experiment is this compound most vulnerable to auto-oxidation?
A2: this compound is susceptible to oxidation at every step of the experimental process where it is exposed to oxygen, light, and elevated temperatures. Key high-risk stages include:
-
Sample Collection and Thawing: Exposure to ambient air and room temperature can initiate oxidative processes.
-
Homogenization and Extraction: These procedures increase the surface area of the sample exposed to air.
-
Solvent Evaporation: Concentrating the sample can also concentrate reactive oxygen species.
-
Storage: Improper long-term storage, even at low temperatures, can lead to significant degradation over time.
Q3: What are the immediate precautions I should take to prevent this compound auto-oxidation?
A3: To minimize auto-oxidation, it is crucial to work quickly and maintain a cold environment. Always keep samples on ice during processing. Minimize exposure to air by working in a fume hood or, for highly sensitive samples, under an inert gas like argon or nitrogen. Protect samples from light by using amber vials or wrapping tubes in aluminum foil.
Q4: Should I use an antioxidant? If so, which one and at what concentration?
A4: Yes, the use of an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation. Based on established protocols for other oxidized lipids, the following concentrations are recommended:
-
For plasma or serum samples: A final concentration of 100 µM BHT should be added.[1][2]
-
For tissue homogenates: A concentration of 50 µM BHT should be included in the homogenization buffer.[1]
It is best to add the antioxidant as early as possible in the sample preparation workflow.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound in Analytical Results
This is a common problem that can often be attributed to degradation during sample preparation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation during sample handling | Review your sample processing workflow. | Ensure all steps are performed on ice and that exposure to air is minimized. Add an antioxidant like BHT to your samples and solvents at the earliest stage. |
| Improper storage | Verify your storage conditions. | Samples should be stored at -80°C under an inert atmosphere (argon or nitrogen).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inefficient extraction | Evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. | For SPE, ensure the column is properly conditioned and that the elution solvent is strong enough to desorb this compound. For LLE, optimize the solvent system and ensure proper pH for efficient partitioning. |
| Degradation during analysis | Check for on-column degradation in your LC-MS/MS system. | Prepare a fresh standard and inject it directly to assess instrument performance. If degradation is suspected, try a shorter analytical column or a lower column temperature.[3] |
Issue 2: High Variability in this compound Measurements Between Replicates
Inconsistent results often point to uncontrolled variables in the sample preparation process.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent exposure to air and light | Standardize your sample handling procedures. | Ensure each replicate is processed with the same timing and under the same conditions. Use amber vials and work under dim light. |
| Incomplete solvent evaporation | Check your evaporation method. | Use a gentle stream of nitrogen to evaporate solvents. Avoid excessive heat. Ensure the sample is completely dry before reconstitution. |
| Matrix effects in LC-MS/MS | Assess for ion suppression or enhancement. | Prepare matrix-matched standards to evaluate the effect of the biological matrix on ionization. If matrix effects are significant, further sample cleanup may be necessary. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples and Standards
| Condition | Recommendation | Rationale |
| Temperature | -80°C for long-term storage. | Significantly slows down the rate of chemical degradation. Studies on other oxylipins show greater stability at -80°C compared to -20°C.[4] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Displaces oxygen, a key reactant in the auto-oxidation process.[1] |
| Light Exposure | Protect from light using amber vials or by wrapping containers in foil. | Prevents photo-oxidation. |
| Solvent for Standards | Store in a high-purity organic solvent such as ethanol. | Minimizes the presence of water and potential contaminants that can promote degradation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes. | Avoids repeated temperature fluctuations that can accelerate degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from general methods for eicosanoid extraction and incorporates best practices to minimize oxidation.
Materials:
-
C18 SPE cartridges
-
Plasma sample
-
Butylated Hydroxytoluene (BHT) stock solution (in ethanol)
-
2M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas source
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add BHT to a final concentration of 100 µM.[1][2]
-
Vortex briefly.
-
Acidify the plasma to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.[5]
-
Vortex and let stand on ice for 15 minutes.
-
Centrifuge at 2,500 x g for 5 minutes at 4°C to pellet any precipitate.[5]
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the column to go dry.[6]
-
-
Sample Loading:
-
Load the acidified plasma supernatant onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane to remove non-polar, neutral lipids.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Mandatory Visualizations
This compound Biosynthesis and Degradation Pathway
Caption: Biosynthesis of this compound from arachidonic acid and subsequent enzymatic and non-enzymatic degradation pathways.
Experimental Workflow for this compound Sample Preparation
Caption: A generalized workflow for the preparation of biological samples for this compound analysis.
Troubleshooting Logic for Low this compound Recovery
Caption: A decision tree for troubleshooting the causes of low this compound recovery during sample preparation.
References
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (this compound) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection and Storage of Human Plasma for Measurement of Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. mdpi.com [mdpi.com]
how to prevent non-specific binding in 5-HETE receptor assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting binding assays for the 5-HETE (or more accurately, 5-oxo-ETE) receptor, also known as the OXE receptor.
Troubleshooting Guide
This guide addresses common issues encountered during this compound/OXE receptor binding assays, helping you identify potential causes and implement effective solutions.
| Issue | Question | Potential Causes | Solutions |
| High Non-Specific Binding (NSB) | My non-specific binding is too high, exceeding 30-40% of the total binding. What can I do? | 1. Radioligand Issues: The radioligand concentration may be too high, or the ligand may have degraded, leading to "sticky" byproducts.[1] 2. Inadequate Blocking: Insufficient or inappropriate blocking agents in the assay buffer. 3. Binding to Filters/Plates: The radioligand may be binding to the filter membrane or plastic wells.[1] 4. Insufficient Washing: Wash steps may be too short, too few, or the wash buffer composition may be suboptimal.[2] | 1. Optimize Radioligand Concentration: Use a concentration at or below the Kd.[1] Verify the radioligand's purity and age. 2. Optimize Blocking Agents: Add BSA (0.1-1%) to the assay buffer to block non-specific sites. For lipid ligands, a "fatty acid-free" BSA is recommended. 3. Pre-treat Filters/Plates: Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce positive charges that attract anionic ligands.[1] 4. Optimize Washing: Increase the number of washes (3-4 cycles). Use ice-cold wash buffer to slow the dissociation of the specific ligand-receptor complex while washing away non-specifically bound ligand.[2] |
| Low Specific Binding Signal | I'm seeing a very weak signal for specific binding. What's wrong? | 1. Low Receptor Concentration: Insufficient receptor expression in the membrane preparation.[1] 2. Degraded Receptor: Receptors may have degraded due to improper storage, handling, or repeated freeze-thaw cycles.[1] 3. Sub-optimal Assay Conditions: Incubation time may be too short to reach equilibrium, or the buffer pH and ionic strength may not be ideal. 4. Inactive Ligand: The radioligand or the competing unlabeled ligand may have lost activity. | 1. Increase Membrane Concentration: Titrate the amount of membrane protein per well (e.g., 20-100 µg). 2. Use Fresh Preparations: Prepare fresh cell membranes and avoid multiple freeze-thaw cycles. Always include protease inhibitors during preparation.[1] 3. Optimize Incubation: Perform a time-course experiment to determine when equilibrium is reached. Ensure buffer conditions are optimized (e.g., pH 7.4). 4. Verify Ligand Quality: Use fresh, properly stored ligands and check their specific activity. |
| High Well-to-Well Variability | My replicate data points are not consistent. How can I improve reproducibility? | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially viscous membrane suspensions. 2. Inconsistent Cell Seeding/Membrane Distribution: Uneven distribution of membranes in the assay plate. 3. Temperature Gradients: Inconsistent temperature across the incubation plate. 4. Incomplete Mixing: Reagents not being mixed thoroughly in each well. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. When pipetting membranes, mix the stock suspension before each aspiration. 2. Ensure Homogeneity: Vortex the membrane stock gently before aliquoting. 3. Ensure Uniform Temperature: Use a water bath or a calibrated incubator for the incubation step. Avoid "edge effects" by adding buffer to the outer wells of the plate.[2] 4. Mix Thoroughly: Gently mix the plate on an orbital shaker after adding all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the correct ligand for the this compound receptor?
While this compound can activate the receptor, its metabolite, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), is the more potent and specific physiological agonist for the OXE receptor, exhibiting approximately 100 times higher potency than this compound.[3] For binding assays, using a radiolabeled version of 5-oxo-ETE or a high-affinity synthetic analog is recommended for achieving a better signal-to-noise ratio.
Q2: How is non-specific binding (NSB) determined in an OXE receptor assay?
Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand.[4] This competing ligand will occupy all the specific receptor sites, so any remaining bound radioactivity is considered non-specific. For the OXE receptor, a 1000-fold excess of unlabeled 5-oxo-ETE is typically used.
Q3: What are the key components of an optimal assay buffer for an OXE receptor binding assay?
A typical binding buffer for a GPCR like the OXE receptor would be 50 mM Tris-HCl, pH 7.4.[1] To reduce non-specific binding and improve receptor stability, the following can be added:
-
Divalent Cations: 5-10 mM MgCl₂ or MnCl₂ (check for receptor-specific requirements).
-
Blocking Agent: 0.1-1% fatty acid-free Bovine Serum Albumin (BSA) is crucial, especially for lipid ligands like 5-oxo-ETE, to prevent binding to plasticware.
-
Protease Inhibitors: A protease inhibitor cocktail should be included to prevent receptor degradation.[1]
Q4: What is the typical incubation time and temperature for the assay?
Incubation should be carried out long enough to reach equilibrium.[2] A good starting point is 60-120 minutes. The optimal temperature depends on receptor stability; room temperature (~25°C) is common, but 4°C may be used to reduce protease activity, though this will require a longer incubation time to reach equilibrium. These parameters should be optimized for your specific system by conducting time-course and temperature-dependence experiments.
Q5: What are suitable positive and negative controls for my assay?
-
Positive Control: A known, high-affinity unlabeled ligand for the OXE receptor (e.g., 5-oxo-ETE itself) should be used to demonstrate competitive displacement of the radioligand.
-
Negative Control: A cell line or membrane preparation known not to express the OXE receptor can be used to assess ligand binding to other membrane components. Additionally, a structurally unrelated lipid molecule can be used as a competing ligand to show that the observed displacement is specific.
Data Presentation
Table 1: Common Blocking Agents and Additives to Reduce Non-Specific Binding
| Agent | Typical Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Reduces binding of ligands to tubes and filters. Fatty acid-free BSA is recommended for lipid ligands. |
| Polyethyleneimine (PEI) | 0.3 - 0.5% (v/v) | Used to pre-treat glass fiber filters to reduce electrostatic binding of anionic radioligands.[1] |
| Normal Serum | 5% (v/v) | Can be used as a blocking agent, typically from the same species as the secondary antibody in immunoassays.[5] |
| Detergents (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Can help reduce hydrophobic interactions, but must be used with caution as they can disrupt membranes. |
Table 2: Key Parameters for Assay Optimization
| Parameter | Range to Test | Goal |
| Membrane Protein | 10 - 100 µ g/well | Maximize specific binding signal while keeping NSB low. |
| Radioligand Concentration | 0.1x to 10x Kd | For saturation assays, to accurately determine Kd and Bmax.[4] |
| Incubation Time | 15 - 240 min | Determine the point at which binding equilibrium is reached. |
| Incubation Temperature | 4°C, 25°C, 37°C | Find the optimal balance between binding kinetics and receptor stability. |
| Wash Buffer Volume/Time | 3-5 washes, 1-5 mL each | Efficiently remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for the OXE Receptor
This protocol outlines a standard filtration-based competitive binding assay using membranes from cells expressing the OXE receptor.
1. Membrane Preparation: a. Culture and harvest cells expressing the human OXE receptor. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail). d. Homogenize the cells using a Dounce or polytron homogenizer on ice. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 45 min at 4°C) to pellet the membranes. g. Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -80°C in aliquots.
2. Binding Reaction (96-well plate format): a. Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% fatty acid-free BSA. b. Add 50 µL of assay buffer to the "Total Binding" (TB) wells. c. Add 50 µL of unlabeled competing ligand (e.g., 10 µM 5-oxo-ETE, for a final concentration of 1 µM) to the "Non-Specific Binding" (NSB) wells. d. Add 50 µL of your test compounds at various concentrations to the "Competition" wells. e. Add 50 µL of radioligand (e.g., [³H]-5-oxo-ETE) at a fixed concentration (typically at its Kd) to all wells. f. Add 100 µL of the diluted membrane preparation (e.g., 20-50 µg protein) to all wells to initiate the reaction. The final volume is 200 µL. g. Seal the plate and incubate for 90 minutes at 25°C with gentle shaking.
3. Harvesting and Detection: a. Pre-soak a 96-well glass fiber filter mat (e.g., Whatman GF/B) in 0.5% PEI for at least 1 hour. b. Rapidly aspirate the contents of the assay plate onto the filter mat using a cell harvester.[2] c. Wash the filters 3-4 times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[2] d. Dry the filter mat under a heat lamp or in a microwave oven. e. Place the filter mat in a sample bag, add liquid scintillation cocktail, and seal. f. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: SB = TB (CPM) - NSB (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Visualizations
Caption: Signaling pathway of the G(i/o)-coupled OXE receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
common pitfalls in the interpretation of 5-HETE data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the interpretation of 5-hydroxyeicosatetraenoic acid (5-HETE) data.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow and data analysis of this compound.
Question 1: My this compound measurements show high variability between replicate samples. What are the potential causes and how can I troubleshoot this?
Answer: High variability in this compound measurements can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:
Potential Causes & Troubleshooting Steps:
| Area of Concern | Potential Cause | Troubleshooting Action |
| Sample Collection & Handling | Inconsistent sample handling procedures. | Ensure standardized and gentle sample collection to prevent hemolysis, which can affect results.[1] Use consistent anticoagulant (EDTA is recommended) and process samples promptly.[2][3][4] |
| Storage-related artifacts. | Analyze fresh samples when possible. If storage is necessary, store at -80°C and avoid repeated freeze-thaw cycles. Be aware that prolonged storage can lead to morphological changes in blood cells which may impact results.[2][3][4] | |
| Sample Preparation | Inefficient extraction of this compound. | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction protocol. Ensure complete protein precipitation and evaporation of solvents.[5][6] |
| Introduction of contaminants. | Use high-purity solvents and reagents (LC-MS grade).[7] Regularly clean glassware and equipment. Be mindful of potential contaminants from plasticware. | |
| Analytical Method (LC-MS/MS) | Matrix effects suppressing or enhancing the this compound signal. | Perform a matrix effect study by comparing the signal of a standard in solvent versus a standard spiked into an extracted blank sample. If significant matrix effects are present, consider using a more rigorous sample cleanup, employing stable isotope-labeled internal standards, or using a different ionization source.[6][8] |
| Inconsistent instrument performance. | Regularly check for system suitability by injecting a standard solution to monitor retention time, peak shape, and signal intensity.[8] Ensure the mass spectrometer is properly calibrated.[8] | |
| Carryover between samples. | Inject a blank solvent after a high-concentration sample to check for carryover.[8] If observed, optimize the wash steps in your autosampler and chromatography method. |
Question 2: I am having difficulty interpreting the biological significance of my this compound data. What are some common pitfalls to avoid?
Answer: Interpreting the biological significance of this compound data requires careful consideration of its complex roles in physiology and pathology. Here are some common pitfalls and how to avoid them:
Common Interpretational Pitfalls:
| Pitfall | Explanation & Recommendation |
| Assuming this compound is solely a pro-inflammatory marker. | While this compound is involved in inflammation, its effects can be context-dependent.[9][10][11] Consider the specific biological system, the cell types involved, and the presence of other signaling molecules. This compound is a precursor to the more potent 5-oxo-ETE, which is a powerful chemoattractant for granulocytes.[12] |
| Ignoring the different isomers of this compound. | 5(S)-HETE is the primary product of the 5-lipoxygenase (5-LOX) pathway, while 5(R)-HETE can also be formed and may have different biological activities.[13] Ensure your analytical method can distinguish between these isomers if their differential effects are relevant to your research question.[13] |
| Overlooking the broader lipid mediator profile. | This compound is part of a complex network of eicosanoids. Its biological effects can be influenced by the presence of other lipid mediators, such as leukotrienes, prostaglandins, and other HETEs.[10] Consider a broader lipidomic approach to gain a more comprehensive understanding of the signaling landscape. |
| Failing to account for confounding variables. | Factors such as age, diet, underlying diseases (e.g., obesity, diabetes), and medications can influence this compound levels.[14][15] It's crucial to collect and account for this information in your study design and statistical analysis.[16] |
| Confusing correlation with causation. | An increase in this compound levels may be associated with a particular phenotype, but this does not necessarily mean it is the cause.[16] Further mechanistic studies are often required to establish a causal relationship. |
Question 3: My this compound results are not consistent across different experimental batches. How can I improve reproducibility?
Answer: Batch-to-batch variability is a common challenge in analytical biochemistry. Here are steps to improve the reproducibility of your this compound measurements:
Strategies to Enhance Reproducibility:
-
Standardize Protocols: Ensure that all experimental protocols, from sample collection to data analysis, are meticulously documented and followed consistently across all batches.
-
Use a Validated Assay: A thoroughly validated assay with defined performance characteristics (e.g., accuracy, precision, linearity, and robustness) is crucial for reproducible results.[17][18][19][20]
-
Incorporate Quality Control (QC) Samples: Include QC samples at the beginning, middle, and end of each analytical run. These samples should be from a large, homogenous pool of a representative matrix and have known concentrations of this compound (low, medium, and high). The results from these QC samples will allow you to monitor the performance of the assay over time and between batches.
-
Use a Benchmarking Method: Have a standard method with a known compound to run when issues arise. If the benchmark method works, the problem is likely with your specific method or samples, not the instrument itself.[21]
-
Monitor Instrument Performance: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally.[8] This includes monitoring parameters like retention time stability, peak shape, and signal-to-noise ratio for a standard injection.
-
Reagent and Consumable Consistency: Use reagents and consumables from the same lot or batch whenever possible. If a new lot must be used, perform a bridging experiment to ensure it does not significantly alter the results.
Frequently Asked Questions (FAQs)
What is this compound and why is it important?
5-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[9][12] It is an intermediate in the biosynthesis of leukotrienes and can also be further metabolized to other active compounds like 5-oxo-ETE. This compound is involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[9]
What is the primary signaling pathway for this compound?
This compound and its more potent metabolite, 5-oxo-ETE, exert their biological effects by binding to specific cell surface receptors. 5-oxo-ETE, in particular, is a potent agonist for the OXE receptor (OXER1), a G protein-coupled receptor.[12] Activation of this receptor on inflammatory cells like neutrophils, eosinophils, and monocytes can lead to a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[9][11]
Caption: Simplified signaling pathway of this compound and 5-oxo-ETE.
What is a typical experimental workflow for measuring this compound?
The quantification of this compound in biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical experimental workflow for this compound analysis.
What are the recommended methods for this compound quantification?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantitative analysis of this compound.[22] LC-MS/MS is often preferred due to its high sensitivity, specificity, and simpler sample preparation requirements.[5][15]
How should I prepare my samples for this compound analysis?
Sample preparation is a critical step to ensure accurate quantification. A general protocol involves:
-
Addition of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d8) should be added to the sample at the beginning of the preparation process to account for any loss during extraction and to correct for matrix effects.[5]
-
Protein Precipitation: For plasma or serum samples, proteins are typically precipitated with a solvent like methanol.[5]
-
Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate this compound from the sample matrix.[5]
-
Evaporation and Reconstitution: The extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[23]
Experimental Protocols
Protocol 1: Inhibition of this compound Production in Neutrophils
This protocol describes a cell-based assay to measure the inhibitory effect of a compound on 5-lipoxygenase activity by quantifying this compound released from stimulated neutrophils.
Materials:
-
Isolated human or rat neutrophils
-
RPMI 1640 medium
-
Test compound (e.g., ETI) dissolved in a suitable vehicle (e.g., ethanol or DMSO)
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
96-well plate
-
LC-MS/MS system for this compound analysis
Procedure:
-
Cell Seeding: Resuspend isolated neutrophils in RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well. Allow the cells to equilibrate for 1 hour at 37°C in a 5% CO2 incubator.[24]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the vehicle as the highest compound concentration). Pre-incubate the cells with the compound for 30 minutes at 37°C.[24]
-
Cell Stimulation: Prepare a stimulation solution containing Calcium Ionophore A23187 (final concentration 1 µM) and Arachidonic Acid (final concentration 10 µM) in culture medium. Add 100 µL of the stimulation solution to each well.[24]
-
Incubation: Incubate the plate for 15 minutes at 37°C.[24]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for this compound analysis by LC-MS/MS.[24]
-
Data Analysis: Calculate the percentage of this compound inhibition for each compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. eclinpath.com [eclinpath.com]
- 2. jdpo.org [jdpo.org]
- 3. Storage artefacts in peripheral blood smears - IP J Diagn Pathol Oncol [jdpo.org]
- 4. ijbamr.com [ijbamr.com]
- 5. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults | MDPI [mdpi.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. zefsci.com [zefsci.com]
- 9. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 10. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation - Wikipedia [en.wikipedia.org]
- 12. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 13. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Pitfalls in Data Interpretation and How to Avoid Them - Google Docs [docs.google.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (this compound) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Improving Reproducibility of 5-HETE-Mediated Cellular Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving more reproducible results in experiments involving 5-hydroxyeicosatetraenoic acid (5-HETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its cellular responses sometimes difficult to reproduce?
A1: 5-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1] It plays a role in various physiological and pathological processes, including inflammation.[2] Reproducibility challenges often arise from its metabolic instability, potential for non-enzymatic oxidation, and the complexity of its signaling pathway. This compound can be rapidly converted to other bioactive lipids, most notably 5-oxo-ETE, which is often significantly more potent.[3] Furthermore, cellular responses can be influenced by a variety of factors including cell type, passage number, and experimental conditions.[4]
Q2: My cells are not responding to this compound treatment. What are the possible causes?
A2: A lack of cellular response to this compound can stem from several factors:
-
Compound Integrity: Ensure your this compound stock is properly stored (typically at -20°C in an organic solvent like ethanol) and has not undergone degradation.[5] Repeated freeze-thaw cycles should be avoided.
-
Cellular Metabolism: Your cells may rapidly metabolize this compound into less active compounds.[2] Alternatively, they may not efficiently convert it to the more potent 5-oxo-ETE due to low levels of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) or an unfavorable NADP+/NADPH ratio.[3]
-
Receptor Expression: The target cells may have low or absent expression of the this compound receptor, OXER1.[2]
-
Cell Passage Number: High-passage number cell lines can exhibit altered signaling responses.[4] It is advisable to use cells within a consistent and low passage range.
-
Suboptimal Assay Conditions: The concentration of this compound, incubation time, or the sensitivity of the assay may not be optimal to detect a response.
Q3: I am observing high variability between replicate experiments. How can I improve consistency?
A3: High variability in this compound experiments can be minimized by addressing the following:
-
Standardize Cell Culture: Use cells from the same passage number for all experiments. Ensure consistent cell seeding densities and growth conditions.
-
Precise Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Ensure thorough mixing of all reagents.
-
Control for Solvent Effects: Include a vehicle control (the solvent used to dissolve this compound, e.g., ethanol or DMSO) in all experiments to account for any solvent-induced effects.
-
Monitor Cell Health: Ensure cells are healthy and have high viability before starting the experiment.
-
Automate where Possible: Use automated liquid handlers for precise and consistent reagent addition, especially for sensitive assays like calcium mobilization.
Q4: What is the difference between this compound and 5-oxo-ETE, and which should I use?
A4: 5-oxo-ETE is a metabolite of this compound and is often a much more potent agonist at the OXER1 receptor, in some cases up to 100 times more potent.[3][6] The choice between the two depends on your research question. If you are studying the direct effects of the initial 5-LOX product, this compound is appropriate. However, if you are interested in the downstream, more potent signaling, or if your cells show a weak response to this compound, using 5-oxo-ETE may yield more robust and reproducible results.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh aliquot of this compound stored under recommended conditions (-20°C).[5] |
| Low Receptor Expression | Confirm OXER1 expression in your cell line using techniques like RT-qPCR or western blotting. |
| Receptor Desensitization | Avoid pre-exposure of cells to other agonists that might cross-desensitize the OXER1 receptor.[7] |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell type.[8] |
| Incorrect Buffer Composition | Ensure the assay buffer contains an appropriate concentration of calcium. |
| Cell Passage Number | Use cells within a defined low-passage number range, as high-passage cells can have altered responses.[4] |
Issue 2: Poor Reproducibility in Chemotaxis Assays
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal chemotactic concentration of this compound for your cells. Concentrations can range from 10⁻¹⁰ M to 10⁻⁶ M.[9] |
| Suboptimal Incubation Time | Optimize the incubation time for cell migration. Typical times range from 60 to 120 minutes.[9] |
| Cell Viability Issues | Ensure high cell viability (>95%) before starting the assay.[9] |
| Inconsistent Cell Numbers | Accurately count and seed the same number of cells for each well. |
| Air Bubbles in the Chamber | Be careful not to introduce air bubbles when setting up the Boyden chamber, as they can impede migration. |
| Membrane Pore Size | Use a membrane with a pore size appropriate for your cell type. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Related Compounds in In Vitro Assays
| Compound | Assay Type | Cell Type | Recommended Concentration Range | Reference |
| This compound | Chemotaxis | Neutrophils | 10⁻⁸ M - 10⁻⁶ M | [10] |
| 5-oxo-ETE | Calcium Mobilization | Neutrophils | 10⁻¹⁰ M - 10⁻⁷ M | [3] |
| 5-oxo-ETE | Chemotaxis | Eosinophils | EC₅₀ ~0.7 nM | [11] |
| This compound | Androgen Reduction | Epithelial Cells | 25 µM | [12] |
Table 2: Stability and Storage of this compound
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [5] |
| Solvent | Ethanol | [5] |
| Stability | ≥ 2 years at -20°C | [5] |
| Handling | Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from stock for each experiment. |
Experimental Protocols
Protocol 1: this compound-Mediated Calcium Mobilization Assay
Materials:
-
Cells expressing OXER1 (e.g., neutrophils, eosinophils, or a transfected cell line)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound stock solution (in ethanol)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight if applicable.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (HBSS with the same final concentration of ethanol as the highest this compound concentration).
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector. Measure the baseline fluorescence for a short period, then inject the this compound dilutions or vehicle control and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀.
Protocol 2: this compound-Mediated Chemotaxis Assay (Boyden Chamber)
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate membrane with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
Cells of interest (e.g., neutrophils)
-
Chemotaxis assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound stock solution (in ethanol)
-
Cell staining dye (e.g., Calcein AM or Giemsa stain)
Procedure:
-
Cell Preparation: Isolate and resuspend cells in chemotaxis assay medium at a concentration of 1-5 x 10⁶ cells/mL.[9]
-
Chamber Assembly: Add the chemotaxis assay medium containing different concentrations of this compound or vehicle control to the lower wells of the Boyden chamber.
-
Membrane Placement: Place the polycarbonate membrane over the lower wells, separating the upper and lower chambers.
-
Cell Seeding: Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-120 minutes.[9]
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound and its metabolite 5-oxo-ETE.
Caption: A generalized workflow for conducting cellular assays with this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 5-HETE Detection Sensitivity
Welcome to the technical support center for 5-hydroxyeicosatetraenoic acid (5-HETE) detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of their this compound measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: 5-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] It is an intermediate in the synthesis of leukotrienes and plays a role in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[1][3][4] Sensitive detection is crucial as this compound is often present at very low concentrations in biological samples, and accurately quantifying its levels is key to understanding its function in health and disease.[5]
Q2: What are the primary methods for detecting and quantifying this compound?
A2: The most common methods for this compound quantification are mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays like ELISA.[6][7][8] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the simultaneous analysis of multiple eicosanoids.[7][9]
Q3: How can I improve the overall sensitivity of my this compound assay?
A3: Enhancing sensitivity involves optimizing multiple stages of the analytical process. Key strategies include:
-
Meticulous Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte.[9][10][11]
-
Chromatographic Optimization: Transitioning to nano-LC or micro-LC, which use lower flow rates, can significantly enhance ionization efficiency and thus sensitivity.[9][12]
-
Mass Spectrometry Parameter Tuning: Fine-tune source parameters (e.g., spray voltage, gas flows) and collision energy for your specific instrument and analyte.[9][13][14]
-
Chemical Derivatization: Modifying the this compound molecule can improve its ionization efficiency and chromatographic properties, leading to better detection.[15][16]
Q4: Why is an internal standard crucial for this compound analysis?
A4: An internal standard (IS), typically a deuterated or 18O-labeled version of this compound (e.g., this compound-d8), is essential to correct for analyte loss during sample preparation and for variations in instrument response.[6][17][18] Adding a known amount of the IS to the sample before extraction allows for more accurate and reliable quantification by normalizing the signal of the endogenous this compound.[18]
Q5: How can I prevent the degradation of this compound during sample preparation?
A5: this compound and other polyunsaturated fatty acids are susceptible to autoxidation. To minimize degradation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) to the extraction solvents.[18] Additionally, processing samples on ice and storing them at -80°C can help preserve analyte integrity.
Signaling Pathway Diagram
The following diagram illustrates the biosynthesis of this compound from arachidonic acid and its subsequent metabolism.
Caption: Biosynthesis pathway of this compound and 5-Oxo-ETE from arachidonic acid.
Troubleshooting Guides
LC-MS/MS Detection
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). This compound ionizes well in negative ion mode as [M-H]⁻.[17] |
| Poor sample recovery. | Verify your Solid-Phase Extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. Add a deuterated internal standard (e.g., this compound-d8) before extraction to monitor recovery.[18] | |
| Analyte degradation. | Add antioxidants like BHT to extraction solvents and keep samples on ice.[18] | |
| High Background Noise | Matrix effects from complex biological samples. | Improve sample cleanup using a more rigorous SPE protocol.[9][19] Adjust the chromatographic gradient to better separate this compound from interfering compounds.[19] |
| Contaminated mobile phase or system. | Use high-purity (LC-MS grade) solvents and additives. Flush the LC system and column thoroughly. | |
| Poor Peak Shape | Inappropriate column chemistry or mobile phase. | Use a C18 reversed-phase column.[7] Optimize the mobile phase composition (e.g., acetonitrile/water with a small amount of acetic acid or formic acid to improve peak shape).[7] |
| Column overload. | Ensure the amount of analyte loaded onto the column does not exceed its capacity. For SPE, do not load more than 5% of the sorbent mass.[20] | |
| Inconsistent Results / Poor Reproducibility | Inconsistent sample preparation. | Use an automated SPE system for consistency. Ensure the internal standard is added accurately to every sample. |
| Unstable spray in the MS source. | Check for blockages in the sample capillary. Ensure proper positioning of the ESI probe.[21] | |
| Fluctuation in instrument temperature. | Allow the LC-MS system to fully equilibrate before starting the analytical run. |
ELISA Detection
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Carefully check that all reagents (e.g., biotin-labeled antibody, SABC) were added in the correct order and volume.[8][22] |
| Inactive reagents. | Ensure reagents have not expired and have been stored correctly. Test the activity of the enzyme conjugate and substrate.[22] | |
| Insufficient incubation times. | Follow the kit's recommended incubation times and temperatures.[22] | |
| High Background | Non-specific binding of antibodies. | Ensure adequate blocking by using the recommended blocking buffer. Increase the number of wash steps or the stringency of the wash buffer.[22][23] |
| Conjugate concentration is too high. | Perform a titration to determine the optimal working concentration of the HRP-conjugate.[22] | |
| Contaminated TMB substrate. | Use fresh TMB substrate. The solution should be colorless before addition to the wells.[23] | |
| Poor Standard Curve | Improper standard dilution. | Use calibrated pipettes and perform serial dilutions carefully. Re-prepare the standards if necessary.[24] |
| Pipetting errors. | Be consistent with pipetting technique. Ensure reagents are thoroughly mixed before aliquoting.[22] | |
| High Coefficient of Variation (CV%) between Duplicates | Inconsistent washing. | Use an automated plate washer if available to ensure uniform washing across all wells.[22] Aspirate wells completely between steps. |
| "Edge effects" due to temperature variation. | Ensure the plate is incubated in a stable temperature environment. Stacking plates during incubation can cause temperature gradients.[24] |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is a general guideline for extracting this compound from matrices like plasma or cell culture supernatant using a C18 reversed-phase SPE cartridge.
Workflow Diagram:
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Methodology:
-
Sample Pre-treatment: Acidify the liquid sample (e.g., plasma, urine) to a pH of ~3.5 with acetic acid. This ensures that the carboxylic acid group of this compound is protonated, promoting its retention on the reversed-phase sorbent. Add an internal standard (e.g., this compound-d8).
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol or acetonitrile through it. This solvates the bonded phase.[11]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of purified water (or a buffer matching the sample's pH) through it. Do not let the sorbent bed go dry.
-
Sample Loading: Slowly load the pre-treated sample onto the cartridge. The hydrophobic C18 sorbent will retain this compound and other non-polar compounds.[10]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar impurities and salts that were not retained.
-
Elution: Elute the retained this compound using a non-polar organic solvent like ethyl acetate, pure methanol, or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial LC mobile phase for injection into the LC-MS/MS system.
Protocol 2: Derivatization of this compound for Enhanced GC-MS Sensitivity
Derivatization is often required for GC-MS analysis to increase the volatility and thermal stability of this compound. A common method involves creating a pentafluorobenzyl (PFB) ester followed by silylation.
Methodology:
-
Esterification: After SPE and drying, convert the carboxylic acid group of this compound to a PFB ester. This can be achieved by reacting the dried extract with a reagent like α-Bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) in the presence of a catalyst. This step significantly enhances electron-capturing properties, improving sensitivity in negative ion chemical ionization (NICI) mode.[6]
-
Purification (Optional): The PFB ester can be further purified using thin-layer chromatography (TLC) to separate it from isomeric HETEs (e.g., 12-HETE, 1this compound) if necessary.[6]
-
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility of the molecule for GC analysis.[6]
-
Analysis: The resulting derivatized this compound is then analyzed by GC-MS. The PFB group allows for highly sensitive detection using NICI, where an abundant carboxylate anion is formed.[6] A detection limit as low as 40 pg has been reported using this method.[6]
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters used for the detection of this compound and its deuterated internal standard by LC-MS/MS in negative ion mode.
| Parameter | This compound | This compound-d8 (Internal Standard) | Reference |
| Ionization Mode | ESI Negative | ESI Negative | [17] |
| Precursor Ion (Q1) | m/z 319.2 | m/z 327.2 | [7][14] |
| Product Ion (Q3) | m/z 115.0 / 167.0 | m/z 115.0 / 175.0 | [7] |
| Dwell Time | 100-200 ms | 100-200 ms | [25] |
| Collision Energy (CE) | Analyte and instrument dependent; requires optimization. | Analyte and instrument dependent; requires optimization. | [13][14] |
| Cone/Declustering Potential | Analyte and instrument dependent; requires optimization. | Analyte and instrument dependent; requires optimization. | [25] |
Note: Specific m/z values and voltages should be optimized for your specific instrument and method.[13][14] Some HETE isomers share common fragments; therefore, chromatographic separation is critical, and using more selective, albeit less sensitive, SRM transitions may be necessary for quantification.[7]
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (this compound) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(5-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. organomation.com [organomation.com]
- 10. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 14. zenodo.org [zenodo.org]
- 15. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Pro-Inflammatory Effects of 5-HETE In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-hydroxyeicosatetraenoic acid (5-HETE) with other pro-inflammatory mediators in vivo, supported by experimental data and detailed protocols. The information presented here is intended to assist researchers in designing and interpreting experiments aimed at validating the pro-inflammatory effects of this compound and evaluating potential anti-inflammatory therapeutic agents.
Comparative Analysis of Pro-Inflammatory Mediators
The pro-inflammatory potency of this compound is best understood in the context of other well-characterized inflammatory mediators. The following table summarizes quantitative data from in vivo studies, comparing the effects of this compound with Leukotriene B4 (LTB4), a potent chemoattractant, on key inflammatory parameters.
| Mediator | In Vivo Model | Endpoint Measured | Effective Dose | Outcome |
| This compound | Bovine Skin (Intradermal Injection) | Neutrophil Accumulation | 6 nanomoles | Significant extravascular dermal accumulation of neutrophils.[1] |
| LTB4 | Bovine Skin (Intradermal Injection) | Neutrophil Accumulation | 30 picomoles | Significant extravascular dermal accumulation of neutrophils.[1] |
| This compound | Murine Air Pouch | Leukocyte Infiltration | Not specified | Increased leukocyte accumulation. |
| LTB4 | Murine Air Pouch | Leukocyte Infiltration | Not specified | Potent induction of leukocyte accumulation. |
In Vivo Experimental Protocols
To aid in the experimental validation of this compound's pro-inflammatory effects, detailed protocols for two standard in vivo models are provided below: the murine air pouch model for assessing leukocyte infiltration and the Miles assay for quantifying vascular permeability.
Murine Air Pouch Model for Leukocyte Infiltration
This model is widely used to create a localized subcutaneous cavity to study inflammation and cellular recruitment.
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Sterile air
-
This compound, control vehicle (e.g., saline or PBS), and other test compounds
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (25-27G)
-
Lavage buffer (e.g., PBS with EDTA)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Pouch Formation:
-
Induction of Inflammation:
-
On day 6, inject 100 µL of this compound solution (at the desired concentration) directly into the air pouch.
-
Inject a control group with the vehicle alone.
-
-
Exudate Collection:
-
At a predetermined time point (e.g., 4, 24, or 48 hours) post-injection, euthanize the mice.
-
Carefully inject 1-2 mL of lavage buffer into the air pouch.
-
Gently massage the pouch to dislodge adherent cells.
-
Aspirate the fluid (exudate) from the pouch.
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the exudate using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count (neutrophils, macrophages, etc.) under a microscope.
-
Miles Assay for Vascular Permeability
This assay measures the increase in vascular permeability in response to inflammatory mediators by quantifying the extravasation of a vascular tracer.
Materials:
-
8-12 week old mice
-
Evans blue dye (1% solution in sterile saline)
-
This compound, control vehicle, and other test compounds
-
Anesthesia
-
Syringes and needles (30G for intravenous injection, 27G for intradermal injections)
-
Formamide
-
Spectrophotometer
Procedure:
-
Dye Administration:
-
Anesthetize the mice.
-
Inject 100 µL of 1% Evans blue dye solution intravenously via the tail vein.[1]
-
-
Intradermal Injections:
-
After 10-15 minutes to allow for dye circulation, shave the dorsal skin.
-
Make several intradermal injections (20-50 µL) of this compound at different concentrations and the vehicle control at distinct sites on the back of the mouse.
-
-
Dye Extravasation and Quantification:
-
After 20-30 minutes, euthanize the mice and excise the skin at the injection sites.
-
Incubate the skin punches in formamide overnight at 55-60°C to extract the Evans blue dye.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of dye is proportional to the increase in vascular permeability.
-
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection [jove.com]
- 3. Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-HETE and LTB4 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory signaling, the arachidonic acid cascade gives rise to a host of potent lipid mediators. Among these, 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) are key players in orchestrating immune responses, particularly the recruitment and activation of leukocytes. While structurally related, their biological activities exhibit significant differences in potency and receptor engagement. This guide provides an objective comparison of the bioactivity of this compound and LTB4, supported by experimental data, to inform research and therapeutic development.
Quantitative Comparison of Bioactivity
The chemoattractant potency of LTB4 for neutrophils is significantly greater than that of this compound. LTB4 has been shown to be up to 100 times more potent than this compound in inducing neutrophil chemotaxis.[1] While both are products of the 5-lipoxygenase pathway, this stark difference in activity underscores their distinct roles in the inflammatory milieu. It is also important to note that this compound can be metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a compound that is approximately 100 times more potent than this compound in activating neutrophils.[2]
| Biological Activity | Parameter | This compound | LTB4 | Fold Difference (LTB4 vs. This compound) |
| Neutrophil Chemotaxis | EC50 | ~6 x 10⁻⁷ M (estimated) | 6 x 10⁻⁹ M | ~100x |
| Receptor Binding | Primary Receptor(s) | OXE1 | BLT1 (high affinity), BLT2 (low affinity) | - |
Note: The EC50 value for this compound is an estimation based on its reported potency relative to LTB4. Direct side-by-side comparisons in the literature can vary.
Signaling Pathways
Both this compound (primarily through its more potent metabolite 5-oxo-ETE) and LTB4 exert their effects by binding to specific G protein-coupled receptors (GPCRs).
LTB4 Signaling: LTB4 binds to its high-affinity receptor, BLT1, and a low-affinity receptor, BLT2, which are primarily expressed on leukocytes.[3] Activation of these receptors, coupled to Gi/o and Gq family G-proteins, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: LTB4 Signaling Pathway.
This compound Signaling: this compound and its more active metabolite, 5-oxo-ETE, act through the OXE1 receptor (also known as OXER1). Similar to the LTB4 receptors, OXE1 is a Gi/o-coupled GPCR. Its activation leads to the dissociation of the G protein subunits, triggering downstream signaling events that include calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs), culminating in cellular responses like chemotaxis and eosinophil activation.
Caption: this compound/5-oxo-ETE Signaling Pathway.
Experimental Protocols
A common method for quantifying the chemotactic activity of compounds like this compound and LTB4 is the Boyden chamber assay.
Boyden Chamber Assay for Neutrophil Chemotaxis
Objective: To measure the in vitro chemotactic response of isolated human neutrophils to this compound and LTB4.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
This compound and LTB4 stock solutions
-
Boyden chambers (48-well microchemotaxis chamber)
-
Polycarbonate filters (5 µm pore size)
-
Hemacolor® stain
-
Light microscope
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from heparinized human venous blood by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Lyse contaminating erythrocytes by brief hypotonic lysis.
-
Wash the purified neutrophils and resuspend in RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL. Check cell viability using trypan blue exclusion (>95%).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and LTB4 in RPMI 1640 medium containing 0.1% BSA.
-
Add 25 µL of the chemoattractant dilutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place a polycarbonate filter over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Staining and Counting:
-
After incubation, remove the filter and scrape the non-migrated cells from the upper surface.
-
Fix and stain the filter with Hemacolor® stain.
-
Mount the filter on a glass slide.
-
Count the number of migrated cells in several high-power fields (HPF) using a light microscope.
-
-
Data Analysis:
-
Express the results as the mean number of migrated cells per HPF.
-
Plot the cell migration against the concentration of the chemoattractant to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the chemoattractant that elicits a half-maximal response.
-
References
A Head-to-Head Comparison: Cross-Validation of 5-HETE Measurements by ELISA and Mass Spectrometry
For researchers, scientists, and drug development professionals investigating inflammatory pathways and lipid signaling, the accurate quantification of 5-hydroxyeicosatetraenoic acid (5-HETE) is paramount. As a key metabolite in the 5-lipoxygenase pathway, this compound is implicated in a range of physiological and pathological processes, including inflammation, immune responses, and cell proliferation. The two most common analytical methods for measuring this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by detailed experimental protocols and performance data, to aid researchers in selecting the most appropriate method for their specific needs.
While a direct cross-validation study with quantitative data for this compound was not identified in the available literature, this guide collates typical performance characteristics and protocols from various sources to provide a comprehensive comparison. It is important to note that the presented data is not from a single head-to-head study.
Performance Characteristics: ELISA vs. Mass Spectrometry
The choice between ELISA and mass spectrometry for this compound quantification depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available resources. The following table summarizes the key performance characteristics of each method based on generally accepted principles and data from studies on similar analytes.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody recognition | Physicochemical detection based on mass-to-charge ratio |
| Specificity | Can be susceptible to cross-reactivity with structurally similar molecules. | High, capable of distinguishing between isomers. |
| Sensitivity | Typically in the picogram to nanogram per milliliter range. | High, often with lower limits of detection than ELISA. |
| Accuracy & Precision | Good, but can be affected by matrix effects and antibody specificity. | High, especially with the use of stable isotope-labeled internal standards. |
| Sample Throughput | High, suitable for screening large numbers of samples. | Lower, due to chromatographic separation times. |
| Cost | Relatively low cost per sample and initial instrument setup. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Relatively simple to perform. | Requires specialized training and expertise. |
Experimental Protocols
This compound Measurement by Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.
Principle: this compound in the sample competes with a fixed amount of labeled this compound (e.g., biotin-labeled) for binding to a limited amount of anti-5-HETE antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, this compound standard, biotin-labeled this compound, wash buffer, TMB substrate, stop solution)
-
Biological sample (e.g., plasma, serum, cell culture supernatant)
-
Microplate reader
Procedure:
-
Sample Preparation: Samples may require purification, such as solid-phase extraction, to remove interfering substances.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the pre-coated microplate. b. Add a fixed amount of biotin-labeled this compound to each well. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add streptavidin-HRP conjugate to each well and incubate. f. Wash the plate again. g. Add TMB substrate and incubate to develop color. h. Add stop solution to terminate the reaction.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
This compound Measurement by LC-MS/MS
This protocol outlines a general workflow for the quantification of this compound using LC-MS/MS.
Principle: The sample is first subjected to liquid chromatography to separate this compound from other components. The separated analyte is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio, allowing for highly specific and sensitive quantification.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water, formic acid)
-
This compound analytical standard
-
Deuterated this compound (this compound-d8) as an internal standard
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Acidify the biological sample (e.g., with acetic acid). b. Add the internal standard (this compound-d8). c. Load the sample onto a pre-conditioned C18 SPE cartridge. d. Wash the cartridge with a low-organic solvent to remove polar impurities. e. Elute this compound with a high-organic solvent (e.g., methanol or ethyl acetate). f. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC Separation: a. Inject the reconstituted sample onto the C18 column. b. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) to separate this compound.
-
MS/MS Detection: a. The eluent from the LC is introduced into the mass spectrometer. b. Ionize this compound using electrospray ionization (ESI) in negative ion mode. c. Select the precursor ion for this compound (m/z 319.2) and the internal standard (m/z 327.2 for this compound-d8). d. Fragment the precursor ions in the collision cell. e. Monitor specific product ions for this compound and its internal standard for quantification.
-
Data Analysis: The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of this compound.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the this compound signaling pathway and the general experimental workflow for cross-validation.
Caption: The 5-lipoxygenase pathway showing the synthesis of this compound.
Caption: Experimental workflow for cross-validating this compound measurements.
Conclusion: Choosing the Right Tool for the Job
Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
-
ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples and for studies where high specificity is not the primary concern. However, the potential for cross-reactivity with other eicosanoids should be considered.
-
LC-MS/MS offers superior specificity and accuracy, making it the gold standard for studies that require the definitive identification and precise quantification of this compound, especially when distinguishing it from its isomers. While the initial investment and per-sample cost are higher, and the throughput is lower, the quality of the data is unparalleled.
Ultimately, the choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. For exploratory studies and large-scale screening, ELISA may be sufficient. However, for confirmatory studies, mechanistic investigations, and clinical applications where accuracy is critical, LC-MS/MS is the preferred method. In an ideal scenario, ELISA could be used for initial screening, with interesting findings confirmed and more accurately quantified by LC-MS/MS.
Comparative Analysis of 5-HETE Production in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) production across various cell types crucial in inflammatory and allergic responses. This compound is a key bioactive lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. Understanding its differential production is vital for targeting inflammatory diseases and developing novel therapeutics.
Quantitative Comparison of this compound Production
The production of this compound varies significantly among different cell types and is highly dependent on the nature of the stimulus and the experimental conditions. The following table summarizes quantitative data on this compound production from various studies. It is important to note that direct comparison between cell types is challenging due to the variability in stimuli, incubation times, and analytical methods used in these studies.
| Cell Type | Stimulus | Incubation Time | This compound Production Level | Reference |
| Human Neutrophils | Lipopolysaccharide (LPS) and N-formylmethionyl-leucyl-phenylalanine (fMLP) | 15 minutes | 0.55 ± 0.18 ng/10⁶ cells (free this compound) | [1] |
| Human Neutrophils | Calcium Ionophore A23187 | Not Specified | High release of this compound and LTB4 | [2][3] |
| Bovine Alveolar Macrophages | Calcium Ionophore A23187 and Arachidonic Acid | Not Specified | 60-80% of total monohydroxyeicosatetraenoic acids (HETEs) produced | [4] |
| Human Basophils | Anti-IgE | Not Specified | 8.6 ng/10⁶ cells (reduced to <1.2 ng/10⁶ cells with inhibitor) | [5] |
| Human Dendritic Cells | Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187 | Not Specified | Increased 5-oxo-ETE (a this compound metabolite) synthesis by ~50% | |
| Human Eosinophils | Calcium Ionophore A23187, Arachidonic Acid, and PMA | Not Specified | Formation of 5-oxo-ETE and 5-oxo-15-hydroxy-ETE, but less than other eicosanoids | [6] |
| Murine Mast Cells (MC-9) | Exogenous Arachidonic Acid | 4 minutes | ~20 nmole/mg protein (total 5-LOX products) | [7] |
Note: The data presented are intended for comparative purposes and should be interpreted in the context of the specific experimental conditions of each study.
Signaling Pathway of this compound Production
The biosynthesis of this compound is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by the 5-lipoxygenase enzyme.
Experimental Protocols
Protocol for Stimulation of this compound Production in Cultured Cells (Example: Neutrophils)
This protocol describes a general method for stimulating this compound production in cultured neutrophils using a calcium ionophore, a common non-physiological stimulus.
-
Cell Culture: Culture human neutrophils to the desired density in an appropriate medium.
-
Cell Harvest and Resuspension: Harvest the cells by centrifugation and wash with a balanced salt solution (e.g., Hanks' Balanced Salt Solution). Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in the same buffer.
-
Pre-incubation: Pre-incubate the cell suspension at 37°C for 10-15 minutes to allow temperature equilibration.
-
Stimulation: Add Calcium Ionophore A23187 to a final concentration of 1-5 µM. For some cell types, the addition of exogenous arachidonic acid (5-20 µM) may be required to enhance this compound production.
-
Incubation: Incubate the cells at 37°C for a specified time, typically ranging from 5 to 30 minutes. The optimal incubation time should be determined empirically.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and adding a solvent like methanol or by immediate centrifugation at 4°C to separate the cells from the supernatant.
-
Sample Storage: Store the supernatant and/or cell pellet at -80°C until analysis.
Protocol for Extraction and Quantification of this compound by LC-MS/MS
This protocol outlines the key steps for the extraction of this compound from cell culture supernatants and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Internal Standard Spiking:
-
Thaw the cell culture supernatant samples on ice.
-
To 500 µL of supernatant, add an internal standard solution (e.g., this compound-d8) to a final concentration of 10-50 ng/mL. The internal standard is crucial for accurate quantification as it corrects for sample loss during extraction and instrumental variability.
2. Protein Precipitation:
-
Add 1.5 mL of ice-cold acetonitrile to the sample (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the protein pellet.
3. Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 3 mL of methanol followed by 3 mL of water.
-
Load the Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of water to remove polar impurities, followed by 3 mL of 15% methanol in water, and finally 3 mL of hexane to remove neutral lipids.[8]
-
Elute this compound: Elute the this compound and other eicosanoids from the cartridge with 3 mL of ethyl acetate or methyl formate.[8]
-
Dry the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
4. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).[8]
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) to separate this compound from other analytes.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 319 -> 115) and its deuterated internal standard.
-
Quantification: Create a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the analysis of this compound from cell culture samples.
References
- 1. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Source of endogenous arachidonate and 5-lipoxygenase products in human neutrophils stimulated by bradykinin and A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulus-specific induction of phospholipid and arachidonic acid metabolism in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism in bovine alveolar macrophages. Effect of calcium ionophore on lipoxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a specific inhibitor of the 5-lipoxygenase pathway on mediator release from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Modulation of the 5-lipoxygenase activity of MC-9 mast cells: activation by hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming the Specificity of a 5-HETE Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the specificity of 5-hydroxyeicosatetraenoic acid (5-HETE) receptor antagonists. It outlines key experimental approaches, presents comparative data for known antagonists, and offers detailed protocols for essential assays. The focus is on the primary receptor for this compound and its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), the G protein-coupled receptor OXER1.
Introduction to this compound and its Receptor
This compound is an eicosanoid, a signaling molecule derived from arachidonic acid, that plays a significant role in inflammatory processes. Its biological effects are primarily mediated through the OXER1 receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Upon activation by this compound or the more potent agonist 5-oxo-ETE, OXER1 couples to the Gαi subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the release of the Gβγ subunit complex. The Gβγ subunits, in turn, can activate downstream effectors such as phospholipase C (PLC), resulting in the mobilization of intracellular calcium, and the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Given the pro-inflammatory role of the this compound/OXER1 axis, the development of specific OXER1 antagonists is a promising therapeutic strategy for a variety of inflammatory diseases. This guide provides the necessary tools to evaluate the specificity of such antagonists.
Comparative Analysis of this compound Receptor Antagonists
The specificity of a this compound receptor antagonist is paramount to its potential as a therapeutic agent. An ideal antagonist should exhibit high affinity for the OXER1 receptor while demonstrating minimal activity at other related receptors, such as those for other eicosanoids like leukotrienes. Below is a comparison of representative this compound receptor antagonists from different chemical classes.
| Antagonist Class | Example Compound | Target Receptor | Potency (IC50/Ki) | Off-Target Activity | Citation(s) |
| Indole-based | S-Y048 | OXER1 | IC50: ~10.8 nM (inhibition of 5-oxo-ETE-induced calcium mobilization in human neutrophils) | Specificity against a panel of other GPCRs needs to be extensively profiled. | [2][3] |
| Gue1654 | OXER1 | Inhibits 5-oxo-ETE-induced shape change, calcium mobilization, and migration of neutrophils and eosinophils. It is described as a Gβγ-biased antagonist. | Does not inhibit Gαi-mediated signaling (e.g., cAMP reduction). | [4][5][6] | |
| Polyphenolic | ZINC15959779 | OXER1 | High predicted binding affinity (ΔG between -14.9 and -19.7 kcal/mol). Inhibits cAMP production but has no effect on intracellular Ca2+ mobilization. | Specificity against other receptors is not well-characterized. | [1][7][8][9] |
| Endogenous Lipid | 5-oxo-12-HETE | OXER1 | Endogenous antagonist. | Potential for metabolism and interaction with other lipid signaling pathways. |
Experimental Protocols
To rigorously assess the specificity of a this compound receptor antagonist, a combination of binding and functional assays is essential. The following are detailed protocols for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the OXER1 receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human OXER1
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [3H]-5-oxo-ETE)
-
Unlabeled 5-oxo-ETE (for determining non-specific binding)
-
Test antagonist
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-OXER1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of the test antagonist or unlabeled 5-oxo-ETE (for non-specific binding).
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an OXER1 agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OXER1
-
Cell culture reagents
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
5-oxo-ETE
-
Test antagonist
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
The day before the assay, seed the OXER1-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay:
-
Add HBSS containing various concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Inject a solution of 5-oxo-ETE (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
OXER1 Signaling Pathway
Caption: OXER1 receptor signaling cascade.
Experimental Workflow for Antagonist Specificity Testing
Caption: Workflow for confirming antagonist specificity.
Conclusion
Confirming the specificity of a this compound receptor antagonist is a critical step in its development as a research tool or therapeutic agent. By employing a combination of radioligand binding assays and functional assays, such as calcium mobilization, researchers can quantitatively assess the antagonist's affinity and potency at the OXER1 receptor. Furthermore, a comprehensive selectivity profile against a panel of related receptors is necessary to ensure that the observed effects are indeed mediated through the intended target. The protocols and comparative data provided in this guide serve as a valuable resource for scientists engaged in the discovery and characterization of novel this compound receptor antagonists.
References
- 1. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A biased non-Gαi OXE-R antagonist demonstrates that Gαi protein subunit is not directly involved in neutrophil, eosinophil, and monocyte activation by 5-oxo-ETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Transcriptional Tapestry: A Comparative Guide to Gene Expression Profiles Induced by 5-HETE and Other Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression profiles induced by 5-hydroxyeicosatetraenoic acid (5-HETE) and other prominent eicosanoids, namely leukotriene B4 (LTB4) and prostaglandin E2 (PGE2). Understanding the distinct transcriptional landscapes shaped by these lipid mediators is crucial for elucidating their roles in inflammation, immunity, and cancer, and for the development of targeted therapeutics.
Executive Summary
Eicosanoids are potent signaling lipids that orchestrate a wide array of physiological and pathological processes. While structurally related, individual eicosanoids can trigger diverse cellular responses by modulating distinct gene expression programs. This guide consolidates findings from various studies to offer a comparative perspective on the transcriptomic effects of this compound, LTB4, and PGE2. Due to the absence of a single comprehensive study directly comparing these three eicosanoids, this guide synthesizes data from multiple sources, highlighting the cell-type-specific and context-dependent nature of their gene regulatory functions.
Comparative Analysis of Gene Expression
The following tables summarize the known effects of this compound, LTB4, and PGE2 on gene expression in key immune and vascular cells. It is important to note that the data is compiled from different studies and direct quantitative comparisons of fold changes across eicosanoids should be made with caution.
Table 1: Comparison of Gene Expression Changes Induced by this compound, LTB4, and PGE2 in Macrophages
| Eicosanoid | Key Regulated Genes | Functional Consequences |
| This compound | Data not available from direct transcriptomic studies. | Potentiates inflammatory responses. |
| LTB4 | Upregulated: TNF, IL6, CXCL1, CCL2, MIR155, MIR146B, MIR125B, MYD88[1][2] | Promotes M1-like pro-inflammatory macrophage activation and cytokine/chemokine production. |
| PGE2 | Upregulated: IL-10, SPHK1, LIGHT (in combination with LPS)[3] | Can promote an anti-inflammatory, regulatory-like macrophage phenotype. |
Table 2: Comparison of Gene Expression Changes Induced by this compound, LTB4, and PGE2 in Neutrophils
| Eicosanoid | Key Regulated Genes | Functional Consequences |
| This compound | Data not available from direct transcriptomic studies. | Induces chemotaxis and release of reactive oxygen species. |
| LTB4 | Upregulated: Genes involved in chemotaxis and inflammation (inferred from functional studies). | Potent chemoattractant, amplifies inflammatory responses. |
| PGE2 | Data not available from direct transcriptomic studies. | Modulates neutrophil activation and chemotaxis. |
Table 3: Comparison of Gene Expression Changes Induced by this compound, LTB4, and PGE2 in Endothelial Cells
| Eicosanoid | Key Regulated Genes | Functional Consequences |
| This compound | Data not available from direct transcriptomic studies. | Can promote angiogenesis and increase vascular permeability. |
| LTB4 | Data not available from direct transcriptomic studies. | Promotes leukocyte-endothelial interactions. |
| PGE2 | Upregulated: VEGF[4] | Promotes angiogenesis and vascular permeability. |
Signaling Pathways
The distinct gene expression profiles induced by these eicosanoids are a consequence of their activation of different signaling pathways.
Caption: Simplified signaling pathways of this compound, LTB4, and PGE2 leading to gene expression changes.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for cell stimulation and gene expression analysis based on methodologies reported in the literature.
Protocol 1: Stimulation of Macrophages with Eicosanoids for Gene Expression Analysis
-
Cell Culture:
-
Culture primary human monocytes or a macrophage cell line (e.g., THP-1) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI 1640 without PMA and allow cells to rest for 24 hours.
-
-
Eicosanoid Stimulation:
-
Prepare stock solutions of this compound, LTB4, and PGE2 in ethanol or DMSO.
-
On the day of the experiment, dilute the eicosanoid stocks in serum-free RPMI 1640 medium to the desired final concentration (e.g., 100 nM). A vehicle control (ethanol or DMSO) should be prepared at the same final concentration as in the eicosanoid-treated samples.
-
Remove the culture medium from the macrophage monolayers and replace it with the medium containing the respective eicosanoids or the vehicle control.
-
Incubate the cells for a specified time course (e.g., 4, 8, 24 hours) at 37°C.
-
-
RNA Isolation and Gene Expression Analysis:
-
Following stimulation, lyse the cells directly in the culture plates using a lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Perform gene expression analysis using either quantitative real-time PCR (qRT-PCR) for specific target genes or global transcriptomic analysis using microarray or RNA sequencing (RNA-seq).
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for comparing eicosanoid-induced gene expression profiles.
Conclusion
While a direct, comprehensive comparison of the transcriptomic effects of this compound, LTB4, and PGE2 is currently lacking in the scientific literature, this guide provides a consolidated overview based on existing independent studies. The available data clearly indicate that these eicosanoids elicit distinct gene expression profiles in a cell-type-specific manner, which are driven by the activation of different signaling pathways. LTB4 appears to be a potent pro-inflammatory mediator in macrophages, while PGE2 can have both pro- and anti-inflammatory roles depending on the context. The precise gene regulatory network activated by this compound remains an area that requires further investigation through dedicated comparative transcriptomic studies. Such research will be invaluable for a more complete understanding of the nuanced roles of eicosanoids in health and disease and for the development of more specific and effective therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic and lipidomic profiling of eicosanoid/docosanoid signalling in affected and non-affected skin of human atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HETE as a Therapeutic Target in Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of therapeutic strategies targeting the 5-lipoxygenase (5-LOX) pathway in preclinical arthritis models, with a specific focus on validating 5-hydroxyeicosatetraenoic acid (5-HETE) as a viable therapeutic target. We present supporting experimental data, detailed methodologies for key in vivo and in vitro experiments, and visualizations of relevant biological pathways and experimental workflows.
The 5-Lipoxygenase Pathway in Arthritis
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade in arthritis.[1][2] Activated by pro-inflammatory stimuli, this pathway converts arachidonic acid into a series of potent, pro-inflammatory lipid mediators known as leukotrienes and hydroxyeicosatetraenoic acids.[3] Two key products of this pathway, this compound and Leukotriene B4 (LTB4), are potent chemoattractants for neutrophils, which are found in abundance in the synovial fluid of patients with rheumatoid arthritis (RA).[2] Elevated levels of LTB4, in particular, have been correlated with disease severity in RA patients.[1][2] Consequently, this pathway presents several potential therapeutic targets, including the 5-LOX enzyme itself, and the specific downstream mediators this compound and LTB4.
References
- 1. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-HETE Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE) is a critical step in studying its role in inflammatory processes and as a potential therapeutic target. This guide provides an objective comparison of the primary methods for this compound synthesis, supported by available data and detailed experimental protocols.
This compound is a key inflammatory mediator derived from the metabolism of arachidonic acid. Its synthesis for research and pharmaceutical development can be achieved through several routes, broadly categorized as total chemical synthesis, chemoenzymatic methods, and biological synthesis. Each approach presents a unique profile of advantages and disadvantages in terms of yield, stereoselectivity, purity, cost, and scalability.
Comparison of this compound Synthesis Methods
The choice of synthesis method for this compound often depends on the specific requirements of the research, such as the need for high stereopurity (specifically the 5S-enantiomer), the desired scale of production, and cost considerations. Below is a summary of the key performance indicators for the different approaches.
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield | Purity/Stereoselectivity |
| Total Chemical Synthesis | High flexibility for analogue synthesis, well-established routes. | Often lengthy, may require challenging stereocontrol, use of hazardous reagents. | Moderate | Variable, requires specific asymmetric strategies for high enantiomeric excess. |
| Chemoenzymatic Synthesis | High stereoselectivity (often producing the desired 5S-enantiomer), milder reaction conditions. | Dependent on enzyme availability and stability, potential for substrate inhibition. | High | Excellent enantiomeric excess (>98%) |
| Biological Synthesis | Produces the natural 5(S)-HETE enantiomer, mimics in vivo processes. | Complex purification from cellular components, lower yields compared to other methods. | Low to Moderate | High (predominantly 5S-enantiomer) |
Signaling Pathway of this compound and its Metabolites
This compound and its downstream metabolites exert their biological effects primarily through the G protein-coupled receptor, OXER1. Understanding this pathway is crucial for contextualizing the importance of this compound in inflammatory and allergic responses.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.
Chemoenzymatic Synthesis of 5(S)-HETE using Soybean Lipoxygenase
This method utilizes the commercially available and relatively inexpensive soybean lipoxygenase to catalyze the stereoselective oxidation of arachidonic acid.
Materials:
-
Arachidonic acid
-
Soybean lipoxygenase (Type I-B)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve arachidonic acid in ethanol to a final concentration of 10 mg/mL. In a separate flask, prepare a solution of soybean lipoxygenase in sodium borate buffer.
-
Enzymatic Reaction: Add the arachidonic acid solution to the vigorously stirred lipoxygenase solution at room temperature. The reaction progress can be monitored by UV spectroscopy at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product.
-
Reduction: Once the reaction is complete (no further increase in absorbance at 234 nm), reduce the resulting 5-hydroperoxyeicosatetraenoic acid (5-HPETE) to this compound by adding a molar excess of sodium borohydride. Stir the reaction mixture for 30 minutes at room temperature.
-
Extraction: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) and extract the lipid products with ethyl acetate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude this compound by silica gel column chromatography using a hexane:ethyl acetate gradient. Further purification to high purity can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Total Chemical Synthesis of this compound (Illustrative Key Steps)
Total chemical synthesis offers the flexibility to create various derivatives of this compound. While multiple strategies exist, a common approach involves the construction of the carbon skeleton followed by stereoselective introduction of the hydroxyl group. One notable strategy is the "chiral pool" approach, which utilizes readily available chiral starting materials to establish the desired stereochemistry.
Illustrative Key Steps (Chiral Pool Approach):
-
Starting Material: A suitable chiral starting material, for example, a derivative of a natural amino acid or sugar, is chosen to provide the stereocenter that will become the C5-hydroxyl group.
-
Chain Elongation: The carbon chain is extended through a series of reactions, such as Wittig reactions or acetylide additions, to construct the 20-carbon backbone of the eicosanoid.
-
Introduction of Double Bonds: The characteristic cis and trans double bonds of this compound are introduced at the appropriate positions using stereoselective hydrogenation or other geometric isomer-specific reactions.
-
Deprotection and Purification: Finally, protecting groups are removed, and the final product is purified using chromatographic techniques like silica gel chromatography and HPLC.
Biological Synthesis of 5(S)-HETE using Recombinant Human 5-Lipoxygenase (ALOX5)
This method is ideal for producing the biologically relevant 5(S)-enantiomer and for studying the enzymatic process itself.
Materials:
-
Recombinant human 5-lipoxygenase (ALOX5)
-
Arachidonic acid
-
Phosphate-buffered saline (PBS) containing calcium chloride (CaCl₂) and ATP
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Enzyme Preparation: A cell pellet from an expression system (e.g., Sf9 insect cells) containing recombinant human ALOX5 is sonicated and suspended in PBS with CaCl₂ and ATP.
-
Enzymatic Reaction: Arachidonic acid is added to the enzyme preparation, and the mixture is incubated at room temperature for a defined period (e.g., 15 minutes).
-
Reaction Termination and Reduction: The reaction is stopped by the addition of methanol, followed by reduction of the hydroperoxide intermediate with NaBH₄.
-
Purification: After acidification, the products are extracted using a C18 SPE cartridge. The eluted product can be further purified by RP-HPLC.
Conclusion
The selection of a this compound synthesis method is a critical decision that impacts the efficiency, cost, and stereochemical purity of the final product. For applications requiring high enantiomeric purity of the natural 5(S)-isomer, chemoenzymatic synthesis using lipoxygenases offers a robust and efficient route. Total chemical synthesis provides unparalleled flexibility for creating novel analogues for structure-activity relationship studies, although it often requires more extensive optimization for stereocontrol. Biological synthesis using recombinant enzymes is valuable for producing the natural enantiomer and for detailed biochemical investigations. By carefully considering the specific research goals and available resources, scientists can choose the most appropriate method to advance their studies on the important biological roles of this compound.
A Comparative Analysis of 5-HETE Signaling in Human Versus Mouse Neutrophils
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways and functional effects of 5-hydroxyeicosatetraenoic acid (5-HETE) in human and mouse neutrophils. This document is intended for researchers, scientists, and drug development professionals investigating neutrophil-mediated inflammation and potential therapeutic targets.
Introduction
Neutrophils are pivotal first responders in the innate immune system, migrating to sites of inflammation to combat pathogens. Their activation and recruitment are tightly regulated by a variety of signaling molecules, including the lipid mediator this compound, a product of the 5-lipoxygenase (5-LOX) pathway. Understanding the species-specific differences in neutrophil responses to this compound is critical for the translation of preclinical research from murine models to human applications. This guide synthesizes experimental data to highlight the key distinctions in this compound signaling between human and mouse neutrophils, focusing on receptor usage, downstream signaling cascades, and functional outcomes such as chemotaxis, calcium mobilization, and reactive oxygen species (ROS) production.
Signaling Pathways: A Tale of Two Receptors
A fundamental divergence in this compound signaling between humans and mice lies at the receptor level. In humans, the effects of this compound and its more potent, oxidized metabolite, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), are primarily mediated by the G protein-coupled receptor, OXER1.[1][2] In stark contrast, rodents, including mice, lack a direct ortholog of the OXER1 gene.[3] This absence suggests that if mouse neutrophils respond to 5-oxo-ETE, it is likely through a different, yet to be definitively identified, receptor.[3]
Human Neutrophil this compound/5-oxo-ETE Signaling
In human neutrophils, 5-oxo-ETE binds to OXER1 with high affinity, activating a Gαi-coupled signaling cascade.[1][2] This activation leads to the dissociation of G protein subunits, initiating downstream pathways that include:
-
Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[4][5]
-
MAPK Activation: Stimulation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.[4]
-
Actin Polymerization: Reorganization of the actin cytoskeleton, a prerequisite for cell migration.[6]
The signaling pathway is initiated by the binding of 5-oxo-ETE to the OXER1 receptor, a G-protein coupled receptor. This leads to the activation of downstream signaling molecules, culminating in cellular responses such as calcium mobilization and chemotaxis.
Mouse Neutrophil this compound Signaling
Due to the absence of an OXER1 ortholog, a distinct and well-defined signaling pathway for this compound or 5-oxo-ETE in mouse neutrophils has not been established. While murine peritoneal macrophages can produce 5-oxo-ETE, the functional response of mouse neutrophils to this lipid mediator is not well-characterized.[6] Research on mouse neutrophil chemotaxis has largely focused on other chemoattractants such as short-chain fatty acids (SCFAs) acting through GPR43, and leukotriene B4 (LTB4) acting through the BLT1 receptor.[7][8][9]
Comparative Functional Responses
The differing receptor expression between human and mouse neutrophils leads to significant disparities in their functional responses to this compound and 5-oxo-ETE.
| Functional Response | Human Neutrophils | Mouse Neutrophils |
| Receptor | OXER1 (for 5-oxo-ETE) | No direct OXER1 ortholog identified. |
| Chemotaxis | Potent chemoattractant (5-oxo-ETE > this compound).[1][2] | Evidence for this compound/5-oxo-ETE-induced chemotaxis is lacking. Chemotaxis is primarily driven by other mediators like LTB4 and SCFAs.[7][9] |
| Calcium Mobilization | Robust and rapid increase in intracellular calcium.[4][5] | Data on this compound/5-oxo-ETE-induced calcium mobilization is not available. |
| ROS Production | Minimal effect alone; potentiation of ROS production in cytokine-primed cells.[4] | Data on this compound/5-oxo-ETE-induced ROS production is not available. |
| Binding Affinity (Kd) | 5-oxo-ETE binds to human neutrophil membranes with a Kd of approximately 3.8 nM.[10] | Not applicable due to the absence of OXER1. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Isolation
Objective: To isolate a pure population of neutrophils from whole blood.
Human Neutrophils:
-
Collect whole blood in heparinized tubes.
-
Layer the blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate and discard the upper layers of plasma and mononuclear cells.
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in a dextran solution to sediment the erythrocytes.
-
Collect the neutrophil-rich supernatant.
-
Perform a hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend at the desired concentration.
Mouse Neutrophils:
-
Euthanize mice and collect bone marrow from the femurs and tibias by flushing with buffer.
-
Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Isolate neutrophils using a density gradient (e.g., Percoll) or magnetic-activated cell sorting (MACS) with a neutrophil-specific antibody (e.g., anti-Ly6G).
-
Wash the isolated neutrophils and resuspend in the appropriate assay buffer.
Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant.
-
Prepare serial dilutions of the chemoattractant (e.g., 5-oxo-ETE for human, LTB4 for mouse) in assay medium.
-
Add the chemoattractant solutions to the lower wells of a Boyden chamber.
-
Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the isolated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per high-power field using a microscope.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular free calcium concentration upon neutrophil stimulation.
-
Resuspend isolated neutrophils in a HEPES-buffered saline solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-45 minutes at 37°C.[11]
-
Wash the cells to remove extracellular dye.
-
Place the cell suspension in a fluorometer cuvette or a microplate.
-
Establish a baseline fluorescence reading.
-
Add the stimulus (e.g., 5-oxo-ETE) and continuously record the fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at a single wavelength (e.g., 510 nm).[12] The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the production of ROS (e.g., superoxide anion) by activated neutrophils.
-
Isolate neutrophils and resuspend them in a suitable buffer.
-
(Optional for priming studies) Pre-incubate neutrophils with a priming agent (e.g., GM-CSF or TNF-α) for 30-60 minutes.
-
Add a detection reagent to the cell suspension. Common reagents include:
-
Luminol or Lucigenin: For chemiluminescence-based detection of total ROS or superoxide, respectively.[1]
-
Dihydrorhodamine 123 (DHR 123): A fluorescent probe for intracellular ROS, detectable by flow cytometry.
-
Cytochrome c: Reduction of cytochrome c by superoxide can be measured spectrophotometrically.
-
-
Place the samples in a luminometer, fluorometer, spectrophotometer, or flow cytometer.
-
Establish a baseline reading.
-
Add the stimulus (e.g., PMA as a positive control, or 5-oxo-ETE for primed cells) and measure the signal over time.
Conclusion
The signaling response of neutrophils to the lipid mediator this compound and its metabolite 5-oxo-ETE exhibits a profound difference between humans and mice, primarily due to the absence of the OXER1 receptor in the latter. Human neutrophils respond robustly to 5-oxo-ETE with Gαi-mediated signaling, leading to calcium mobilization, MAPK activation, and potent chemotaxis. In contrast, the role of this compound/5-oxo-ETE in mouse neutrophil function is not well-established, and their chemotactic responses are dominated by other mediators. These fundamental species-specific differences underscore the importance of careful consideration when using murine models to investigate inflammatory pathways and to screen potential therapeutic agents targeting this compound signaling. Future research is needed to identify the potential receptor and signaling mechanisms for 5-oxo-ETE in murine neutrophils to better understand its role in inflammatory models in this species.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse macrophages release a neutrophil chemotactic mediator following stimulation by staphylococcal enterotoxin type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosanoids and hematopoietic cytokines cooperate in stimulating neutrophil function and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCFAs induce mouse neutrophil chemotaxis through the GPR43 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor | PLOS One [journals.plos.org]
- 9. Leukotriene B4 Receptor (BLT-1) Modulates Neutrophil Influx into the Peritoneum but Not the Lung and Liver during Surgically Induced Bacterial Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptors for the 5-oxo class of eicosanoids in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-HETE
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Hydroxyeicosatetraenoic acid (5-HETE), a bioactive lipid crucial in various physiological and pathological processes. Adherence to these guidelines will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). According to safety information, this compound is an irritant that can cause skin, eye, and respiratory irritation[1].
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Plan: Step-by-Step Guidance
The proper disposal of this compound and its containers is a multi-step process that requires careful attention to waste segregation and labeling. As this compound is often supplied in a solution, typically ethanol, the disposal procedure must account for both the compound and the solvent[2][3][4].
Step 1: Waste Identification and Classification
The first step is to classify the waste. Waste containing this compound should be considered hazardous chemical waste. This classification is based on the irritant properties of this compound and the flammability of the common solvent, ethanol. This waste may be categorized under specific hazardous waste codes, such as those for ignitable wastes or spent solvents, depending on local and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[5][6][7].
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
This compound in Flammable Solvents: If this compound is dissolved in a flammable solvent like ethanol, it should be collected in a designated container for flammable organic waste.
-
Aqueous Solutions: If this compound is in an aqueous, non-flammable solution, it should be collected in a container for aqueous hazardous waste.
-
Contaminated Labware: All labware, such as pipette tips, centrifuge tubes, and vials that have come into direct contact with this compound, should be considered contaminated and disposed of as solid hazardous waste.
-
Empty Containers: Original containers of this compound must be properly managed. If the container is "RCRA empty" (meaning all contents have been removed by normal means and no more than one inch of residue remains), it may be permissible to rinse it. The first rinseate must be collected and disposed of as hazardous waste[8]. After thorough rinsing and air-drying in a fume hood, the label should be defaced, and the container can be disposed of as non-hazardous waste, in accordance with institutional policies[8].
Step 3: Waste Collection and Storage
-
Container Selection: Use only compatible, properly labeled containers for waste collection. For flammable organic waste, use a container approved for flammable liquids. Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation[9][10].
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (including solvents and their approximate percentages), and the date accumulation started[9][10].
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. The storage area should be away from heat sources and ignition points. Use secondary containment to prevent the spread of material in case of a leak[8].
Step 4: Scheduling Waste Pickup
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 to 180 days), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office[9][11]. Do not allow hazardous waste to accumulate beyond regulated limits.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative aspects of this compound waste disposal.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Must be between 5.5 and 9.5 for collection in certain safety cans. | [12] |
| Solvent Concentration in Waste | For solvent mixtures, the percentage of each component must be listed on the waste label. | [9] |
| Container Headspace | Leave 1-2 inches of headspace in liquid waste containers to allow for expansion. | [10] |
| "RCRA Empty" Container Residue | No more than 1 inch of residue remaining in the container. | [8] |
| Highly Toxic Chemical Container Rinsing | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the highest standards of laboratory safety.
References
- 1. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 11. Hazardous Waste in the Lab | Duke OESO [safety.duke.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 5-Hete
Essential Safety and Handling Guide for 5-HETE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 5-Hydroxyeicosatetraenoic acid (this compound). This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is recognized as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Ensure no tears or punctures before use. | To prevent skin contact and subsequent irritation[1]. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. | To protect eyes from splashes and aerosols that can cause serious irritation[1]. |
| Body Protection | Laboratory coat | A fully fastened lab coat made of a suitable material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Work should be conducted in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary. | To avoid inhalation of aerosols or vapors, which may cause respiratory tract irritation[1]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
1. Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Personal Attire: Secure long hair and remove any jewelry that could interfere with PPE.
2. Handling the Compound:
-
Aliquotting and Dilution: When preparing solutions, perform all transfers and dilutions within the fume hood to contain any potential aerosols.
-
Avoid Direct Contact: Use appropriate tools (e.g., micropipettes with filtered tips) to handle the substance. Never pipette by mouth[2].
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, typically by removing gloves first, followed by the lab coat and then eye protection.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Segregation:
-
Contaminated Solids: Dispose of all contaminated solid waste, such as pipette tips, gloves, and absorbent paper, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Sharps: Needles or other sharps must be disposed of in a designated sharps container[3].
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its associated hazards.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
-
Closure: Keep waste containers closed except when adding waste.
3. Final Disposal:
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal.
-
Professional Disposal Service: Arrange for the collection and disposal of hazardous waste by a licensed and reputable service.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
